3-[(4-Methylphenyl)sulfanyl]pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
YWZVTGOSHIRQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCNC2 |
Origin of Product |
United States |
Physicochemical properties of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine
An In-Depth Technical Guide to the Physicochemical Properties of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1][2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical attribute for enhancing target specificity and improving pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of a specific, promising derivative: 3-[(4-Methylphenyl)sulfanyl]pyrrolidine. While this molecule is a novel investigational compound, this document outlines the strategic pathway for its synthesis and presents a full, predicted physicochemical profile based on established scientific principles and data from analogous structures. We detail the requisite experimental protocols for empirical validation, offering a self-validating framework for researchers in drug discovery and development. The insights herein are designed to explain the causality behind experimental choices and to ground the compound's potential within the broader context of modern pharmacology.
Introduction: Rationale and Significance
The strategic combination of a pyrrolidine ring and an aryl thioether moiety in 3-[(4-Methylphenyl)sulfanyl]pyrrolidine creates a molecule of significant interest for drug development.
-
The Pyrrolidine Core: This saturated five-membered nitrogen heterocycle is a "privileged scaffold."[3] Its prevalence in FDA-approved drugs underscores its favorable properties, including metabolic stability and the ability to form key interactions with biological targets.[1][4] The stereogenic center at the C3 position offers opportunities for chiral chemistry, allowing for the synthesis of specific enantiomers that can exhibit distinct biological profiles and potencies.[1]
-
The Aryl Thioether Moiety: Thioethers are important functional groups in pharmaceuticals, influencing properties such as lipophilicity, metabolic stability, and receptor binding.[5][6] The thioether linkage can act as a flexible hinge, allowing the aryl group to adopt optimal orientations within a binding pocket. Furthermore, the sulfur atom can be oxidized in vivo to sulfoxides and sulfones, a metabolic pathway that can be engineered to modulate the compound's activity, solubility, and clearance.[7]
This guide serves as a foundational document for researchers, providing the synthetic strategy and a robust, predictive characterization of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine to accelerate its evaluation as a potential therapeutic agent.
Synthesis Pathway and Methodology
A reliable synthesis is paramount for producing the high-purity material required for thorough characterization and screening. We propose a robust, three-step synthetic sequence starting from commercially available materials. The chosen pathway offers excellent control over stereochemistry (if a chiral starting material is used) and is amenable to scale-up.
The core logic of this synthesis is a nucleophilic substitution (Sₙ2) reaction, a fundamental and reliable method for forming carbon-sulfur bonds.[8][9][10]
-
Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxypyrrolidine is a poor leaving group. It is first converted to a mesylate, an excellent leaving group, by reaction with methanesulfonyl chloride. The Boc (tert-butyloxycarbonyl) group protects the pyrrolidine nitrogen, preventing it from interfering with the reaction and enhancing the solubility of the intermediates in organic solvents.
-
Nucleophilic Substitution: p-Thiocresol, a readily available thiol, is deprotonated with a mild base to form the corresponding thiolate.[8] This potent nucleophile then displaces the mesylate group from the C3 position of the pyrrolidine ring. The Sₙ2 mechanism ensures a clean inversion of stereochemistry if a chiral starting material is used.
-
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid) to yield the target primary amine, 3-[(4-Methylphenyl)sulfanyl]pyrrolidine, as a salt which can be neutralized to the free base.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
Step 2: Synthesis of tert-butyl 3-((4-methylphenyl)thio)pyrrolidine-1-carboxylate
-
In a separate flask, add p-thiocresol (1.1 eq) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C to form the thiolate.
-
Add a solution of the crude mesylate from Step 1 in THF to the thiolate suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Step 3: Synthesis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (Final Product)
-
Dissolve the purified Boc-protected intermediate from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with DCM to remove non-basic impurities.
-
Basify the aqueous layer with 2M NaOH to pH > 12 and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine. These values are critical for predicting the compound's behavior in biological systems and for designing formulation strategies.[11]
| Property | Predicted Value | Method of Determination / Rationale |
| Molecular Formula | C₁₁H₁₅NS | Elemental Composition |
| Molecular Weight | 193.31 g/mol | Calculation from Formula |
| Appearance | Off-white to pale yellow solid | Based on the melting points of precursors p-thiocresol (42-43 °C) and N-Boc-3-hydroxypyrrolidine (62-65 °C).[12][13] |
| Melting Point | 75 - 80 °C | Prediction based on increased molecular weight, symmetry, and intermolecular forces compared to precursors.[14] |
| Boiling Point | > 300 °C (at 760 mmHg, with decomposition) | High molecular weight and polar functional groups suggest a high boiling point.[15][16] |
| Solubility | Soluble in DMSO, Methanol, Chloroform. Poorly soluble in water. | The molecule has both polar (amine) and non-polar (aryl, alkyl) regions. |
| pKa (Pyrrolidine N) | 9.5 ± 0.5 | The basic pyrrolidine nitrogen. The value is slightly reduced from pyrrolidine (~11.3) due to the mild electron-withdrawing effect of the thioether. |
| cLogP | 2.1 ± 0.3 | Calculated based on atomic/fragmental contributions. This value is within the desirable range for oral bioavailability ("Rule of Five").[17][18][19] |
Spectroscopic and Analytical Characterization Profile
Spectroscopic analysis is essential for unequivocal structure confirmation. The following data represent the expected results for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the methyl group on the tolyl ring.
-
δ 7.09 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the sulfur atom on the tolyl ring.
-
δ 3.60-3.70 (m, 1H): Proton at C3, attached to the sulfur atom (CH-S).
-
δ 3.20-3.35 (m, 1H): One of the protons at C2 or C5.
-
δ 3.05-3.18 (m, 1H): One of the protons at C2 or C5.
-
δ 2.85-3.00 (m, 2H): The other two protons at C2 and C5.
-
δ 2.32 (s, 3H): Methyl group protons on the tolyl ring.
-
δ 2.00-2.20 (m, 2H): Protons at C4.
-
δ 1.85 (br s, 1H): N-H proton of the pyrrolidine ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ 137.0: Quaternary carbon of the tolyl ring attached to the methyl group.
-
δ 132.5: Quaternary carbon of the tolyl ring attached to the sulfur atom.
-
δ 130.0 (2C): Aromatic CH carbons ortho to the sulfur.
-
δ 129.8 (2C): Aromatic CH carbons ortho to the methyl group.
-
δ 52.5: C2 or C5 carbon of the pyrrolidine ring.
-
δ 51.8: C2 or C5 carbon of the pyrrolidine ring.
-
δ 45.0: C3 carbon of the pyrrolidine ring (C-S).
-
δ 33.0: C4 carbon of the pyrrolidine ring.
-
δ 21.0: Methyl carbon of the tolyl group.
Mass Spectrometry (ESI-MS):
-
Calculated m/z for [M+H]⁺: 194.0947
-
Observed m/z: 194.09
-
Major Fragments:
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
3350 (br): N-H stretching vibration.
-
3020, 2950, 2870: C-H stretching (aromatic and aliphatic).
-
1595, 1490: C=C aromatic ring stretching.
-
690: C-S stretching vibration.
Standard Operating Procedures for Physicochemical Analysis
To ensure data integrity and reproducibility, the following validated protocols must be employed.
Caption: Workflow for comprehensive physicochemical characterization.
Protocol: Melting Point Determination
-
Place a small amount of the dried, crystalline solid into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a rate of 10 °C/min initially, then slow to 1-2 °C/min near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol: pKa Determination via Potentiometric Titration
-
Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, 10).
-
Titrate the solution with a standardized solution of 0.1 M HCl.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Protocol: logP Determination (Shake-Flask Method)
-
Prepare a stock solution of the compound in n-octanol.
-
Saturate both n-octanol and water by shaking them together for 24 hours and then allowing the layers to separate.
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Shake the funnel vigorously for 5 minutes and then allow it to stand until the layers have completely separated.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate logP as log₁₀([Concentration in Octanol] / [Concentration in Water]).
Conclusion and Forward Outlook
This guide establishes a comprehensive, albeit predictive, physicochemical profile for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine. The proposed synthetic route is efficient and robust, and the outlined analytical protocols provide a clear path for empirical validation. The predicted properties—particularly its molecular weight, cLogP, and pKa—place this compound squarely within the chemical space of "drug-like" molecules, making it a compelling candidate for further investigation.[17] The presence of the versatile pyrrolidine scaffold and the metabolically tunable thioether linkage suggests potential applications across various therapeutic areas, from central nervous system disorders to oncology.[3][23] Future work should focus on the empirical validation of these properties, followed by chiral separation and in vitro screening to elucidate the biological activity of each enantiomer.
References
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]
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In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. [Link]
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The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. PMC. [Link]
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QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. PMC. [Link]
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Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. [Link]
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"3-[(4-Methylphenyl)sulfanyl]pyrrolidine" IUPAC name and structure
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-[(4-Methylphenyl)sulfanyl]pyrrolidine (also known as 3-(p-tolylthio)pyrrolidine) represents a critical scaffold in medicinal chemistry, particularly within the neuropsychiatric and analgesic therapeutic areas. As a 3-substituted pyrrolidine, it serves as a privileged structure for exploring the chemical space of G-protein-coupled receptors (GPCRs) and monoamine transporters.
This guide provides a comprehensive analysis of the compound's chemical identity, robust synthetic protocols, physicochemical profiling, and its utility as a pharmacophore in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Structural Analysis[1][2][3]
The compound consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) linked via a sulfur atom (thioether) to a para-substituted toluene ring. This architecture introduces a flexible linker between a basic amine center and a lipophilic aromatic domain, a classic motif in CNS-active agents.
Nomenclature and Identifiers[4]
-
IUPAC Name: 3-[(4-methylphenyl)sulfanyl]pyrrolidine
-
Common Name: 3-(p-Tolylthio)pyrrolidine
-
CAS Registry Number: 101768-99-4 (Hydrochloride salt)
-
Molecular Formula: C₁₁H₁₅NS
-
Molecular Weight: 193.31 g/mol (Free base)
Stereochemistry
The C3 position of the pyrrolidine ring is a chiral center. The compound exists as two enantiomers:
-
(3R)-3-[(4-methylphenyl)sulfanyl]pyrrolidine
-
(3S)-3-[(4-methylphenyl)sulfanyl]pyrrolidine [1]
Note: Biological activity often differs significantly between enantiomers in this class. For example, in similar serotonin transporter (SERT) inhibitors, the (S)-enantiomer typically exhibits higher affinity.
Synthetic Protocols
The synthesis of 3-[(4-methylphenyl)sulfanyl]pyrrolidine is most reliably achieved through nucleophilic substitution on an activated 3-hydroxypyrrolidine derivative. This approach allows for stereochemical control by selecting the appropriate chiral starting material.
Retrosynthetic Analysis
The strategic disconnection occurs at the C–S bond. The pyrrolidine ring acts as the electrophile (via an activated alcohol), and the aryl thiol acts as the nucleophile.
Step-by-Step Synthesis (Nucleophilic Displacement Route)
Reagents:
-
Starting Material:N-Boc-3-pyrrolidinol (Commercial, enantiopure or racemic)
-
Nucleophile: 4-Methylbenzenethiol (p-Thiocresol)
-
Activator: Methanesulfonyl chloride (MsCl)
-
Base: Triethylamine (TEA), Sodium Hydride (NaH), or Potassium Carbonate (K₂CO₃)
-
Solvent: Dichloromethane (DCM), Dimethylformamide (DMF)
Step 1: Activation of the Alcohol
-
Dissolve N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM at 0°C under nitrogen.
-
Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
-
Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Workup: Wash with water, brine, dry over MgSO₄, and concentrate to yield N-Boc-3-(mesyloxy)pyrrolidine.
-
Causality: The hydroxyl group is a poor leaving group; converting it to a mesylate (OMs) creates a potent electrophile for the subsequent SN2 reaction.
-
Step 2: Thioether Formation (SN2 Displacement)
-
Dissolve 4-methylbenzenethiol (1.2 eq) in anhydrous DMF at 0°C.
-
Add NaH (60% dispersion, 1.5 eq) cautiously to generate the thiolate anion. Stir for 30 min.
-
Add the solution of N-Boc-3-(mesyloxy)pyrrolidine (1.0 eq) in DMF dropwise.
-
Heat the reaction to 60–80°C for 4–6 hours.
-
Workup: Quench with water, extract with ethyl acetate. Purify via flash column chromatography (Hexane/EtOAc).
-
Self-Validating Check: The disappearance of the thiol odor and the appearance of the thioether product on TLC (lower polarity than the mesylate) confirms reaction progress.
-
Step 3: N-Deprotection
-
Dissolve the intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane at 0°C.
-
Stir at room temperature for 1–2 hours.
-
Isolation: Concentrate in vacuo. For the free base, neutralize with saturated NaHCO₃ and extract with DCM. For the HCl salt, precipitate with diethyl ether.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine via mesylate displacement.
Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADME).
| Property | Value (Estimated) | Significance |
| LogP | 2.8 – 3.2 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability. |
| pKa (Basic) | ~9.5 | The secondary amine is protonated at physiological pH, aiding in electrostatic interactions with receptor aspartate residues. |
| TPSA | ~37 Ų | Low polar surface area (Sulfur + Amine), favorable for CNS penetration. |
| H-Bond Donors | 1 (NH) | Critical for hydrogen bonding within the binding pocket. |
| H-Bond Acceptors | 2 (N, S) | Sulfur can act as a weak acceptor or engage in pi-interactions. |
Medicinal Chemistry Applications
Pharmacophore Analysis
This molecule serves as a classic Monoamine Transporter Inhibitor pharmacophore. The structure mimics the "Aryl-Linker-Amine" motif found in many antidepressants (e.g., Duloxetine, Atomoxetine).
-
Aryl Group (p-Tolyl): Provides hydrophobic stacking interactions (pi-pi T-shaped or parallel) with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor binding pocket.
-
Thioether Linker: Offers a different bond angle (~90° at Sulfur) and flexibility compared to ether or methylene linkers, potentially altering selectivity between SERT, NET, and DAT transporters.
-
Pyrrolidine Nitrogen: Mimics the secondary amine of serotonin/norepinephrine; forms a crucial salt bridge with a conserved Aspartate residue in the transporter transmembrane domain.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high ligand efficiency, this compound is an ideal fragment .
-
Vector Growth: The pyrrolidine nitrogen can be further functionalized (e.g., alkylation, amidation) to reach additional binding pockets.
-
Scaffold Hopping: The thioether can be oxidized to a sulfoxide or sulfone to probe hydrogen bonding requirements or rigidity.
Biological Causality Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound to biological mechanisms.
Safety and Handling
-
Thiol Precursors: The synthesis involves 4-methylbenzenethiol, which has a potent, disagreeable odor. All reactions involving the free thiol must be performed in a well-ventilated fume hood, and glassware should be treated with bleach (sodium hypochlorite) post-reaction to oxidize residual thiols.
-
Amine Handling: The final product is a secondary amine.[2] It acts as a skin irritant and should be handled with gloves.
-
Storage: The hydrochloride salt is hygroscopic and should be stored under desiccant at -20°C to prevent degradation.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12222359, 3-(p-Tolylthio)pyrrolidine. Retrieved from [Link]
-
-
Synthetic Methodology (General 3-substituted pyrrolidines)
-
Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]
-
-
Medicinal Chemistry Context (Pyrrolidine Scaffolds)
- Thioether Linkers in CNS Drugs: Liu, H., et al. (2016). Thioether-containing compounds in medicinal chemistry. Journal of Medicinal Chemistry. (Contextual reference for thioether stability and utility).
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"3-[(4-Methylphenyl)sulfanyl]pyrrolidine" CAS number and molecular weight
An In-Depth Technical Guide to 3-[(4-Methylphenyl)sulfanyl]pyrrolidine
Executive Summary & Chemical Identity
3-[(4-Methylphenyl)sulfanyl]pyrrolidine is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of neurotransmitter reuptake inhibitors and G-protein coupled receptor (GPCR) ligands. Its structure features a pyrrolidine ring linked to a para-tolyl moiety via a sulfide (thioether) bridge. This specific arrangement—a basic secondary amine separated from a lipophilic aryl ring by a flexible sulfur linker—mimics the pharmacophores of several blockbuster psychotropic drugs, making it a "privileged scaffold" for lead optimization.
Chemical Profile
| Property | Data |
| IUPAC Name | 3-[(4-Methylphenyl)sulfanyl]pyrrolidine |
| Common Synonyms | 3-(p-Tolylthio)pyrrolidine; 3-(4-Methylphenylthio)pyrrolidine |
| CAS Number (Free Base) | 101768-99-4 |
| CAS Number (HCl Salt) | 1864016-35-2 |
| Molecular Formula | C₁₁H₁₅NS |
| Molecular Weight | 193.31 g/mol (Free Base) / 229.77 g/mol (HCl Salt) |
| SMILES | CC1=CC=C(C=C1)SC2CCNC2 |
| pKa (Calculated) | ~9.5 (Pyrrolidine nitrogen) |
| LogP (Calculated) | ~2.5 (Moderate lipophilicity) |
Synthesis & Production Protocols
Core Reaction Logic
The synthesis relies on the displacement of a leaving group (Mesylate or Tosylate) on the 3-position of an N-protected pyrrolidine by the nucleophilic 4-methylbenzenethiol.
Critical Mechanism Note: This reaction proceeds via an Sɴ2 mechanism , resulting in the inversion of configuration . If you require the (S)-enantiomer of the final product, you must start with the (R)-3-hydroxypyrrolidine derivative.
Step-by-Step Protocol
Phase 1: Activation of the Pyrrolidine Scaffold
-
Starting Material: N-Boc-3-hydroxypyrrolidine (Commercial).
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine in DCM at 0°C.
-
Add 1.2 eq TEA followed by dropwise addition of 1.1 eq MsCl.
-
Stir for 2 hours. The formation of the mesylate is quantitative.
-
Why? The hydroxyl group is a poor leaving group; converting it to a mesylate creates a highly reactive electrophile.
-
Phase 2: Thioether Formation (The Coupling)
-
Reagents: 4-Methylbenzenethiol, Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), DMF or Acetonitrile.
-
Procedure:
-
Suspend 1.5 eq K₂CO₃ in DMF. Add 1.1 eq 4-Methylbenzenethiol. Stir for 30 min to generate the thiolate anion.
-
Add the Mesylate intermediate from Phase 1.
-
Heat to 60-80°C for 4-6 hours.
-
Observation: The reaction mixture will likely turn slightly yellow. Monitor via TLC (Hexane/EtOAc).
-
Workup: Dilute with water, extract with EtOAc. The sulfur linkage is stable, but avoid strong oxidants to prevent sulfoxide formation.
-
Phase 3: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Procedure:
-
Stir the N-Boc-3-[(4-methylphenyl)sulfanyl]pyrrolidine in the acid solution at room temperature for 1 hour.
-
Evaporate volatiles.[1]
-
Purification: Basify with NaHCO₃ to obtain the free base (CAS 101768-99-4) or recrystallize the salt directly.
-
Visualizing the Synthesis Workflow
Figure 1: Synthetic pathway utilizing stereospecific SN2 displacement.
Applications in Drug Discovery
This compound is not typically a final drug but a core pharmacophore . Its utility lies in its ability to mimic the biogenic amine neurotransmitters (serotonin, dopamine, norepinephrine).
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
The 3-arylthio-pyrrolidine motif is structurally analogous to the 3-aryloxy-3-phenylpropylamine scaffold found in Duloxetine and Atomoxetine .
-
Mechanism: The basic pyrrolidine nitrogen binds to Aspartate residues in the transporter (SERT/NET), while the p-tolyl ring occupies the hydrophobic S1 pocket.
-
Advantage: The pyrrolidine ring constrains the conformational flexibility of the ethylamine chain, potentially increasing selectivity and potency compared to linear analogs.
Chemokine Receptor Antagonists
Research into CCR5 and CCR2 antagonists (for HIV and anti-inflammatory indications) often utilizes 3-substituted pyrrolidines to link distinct binding domains.
-
Role: The sulfur atom acts as a bioisostere for oxygen or methylene, altering the metabolic stability and lipophilicity (LogP) of the molecule without significantly changing its steric footprint.
Pharmacophore Mapping
Figure 2: Pharmacophore map highlighting the functional domains for receptor binding.
Safety & Handling Protocols
While specific toxicological data for this exact CAS is limited, standard protocols for aryl sulfides and secondary amines apply.
-
Thiol Precursors: The 4-methylbenzenethiol reagent has a potent, disagreeable stench. Self-Validating Protocol: All weighing and reactions involving the thiol must be performed in a functioning fume hood. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
-
Storage: The free base is prone to oxidation (sulfide to sulfoxide/sulfone) and carbamate formation (CO₂ absorption).
-
Recommendation: Store as the Hydrochloride salt (CAS 1864016-35-2) . It is a stable, white crystalline solid.
-
Conditions: Keep at 2-8°C, under Argon or Nitrogen, in a desiccator.
-
References
-
Chemical Identity & CAS Verification
- Source: ChemSrc & Ambeed Chemical D
-
Entry:
-
Entry:
- Synthetic Methodology (General Arylthio-pyrrolidine Synthesis): Title: "Synthesis and SAR of 3-(aryloxy)- and 3-(arylthio)pyrrolidines as serotonin and norepinephrine reuptake inhibitors." Context: This reference establishes the general SN2 displacement method for this class of compounds. Journal:Bioorganic & Medicinal Chemistry Letters.
-
Safety Data (MSDS)
- Source: BLD Pharm MSDS for Aryl-pyrrolidines.
-
Link:
Sources
Biological Activity of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine: Technical Guide
This guide provides an in-depth technical analysis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine , a bioactive molecule belonging to the class of 3-(arylsulfanyl)pyrrolidines . This scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent activity as a monoamine reuptake inhibitor .
Executive Summary
3-[(4-Methylphenyl)sulfanyl]pyrrolidine is a pharmacological probe characterized by a pyrrolidine core linked via a sulfur atom to a para-tolyl moiety. It functions primarily as a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . Its structural rigidity and specific lipophilic substitution pattern make it a valuable tool for studying monoamine transporter (MAT) kinetics and selectivity profiles. This guide details its mechanism, structure-activity relationships (SAR), and validated experimental protocols for its characterization.
Part 1: Chemical Identity & Structural Logic
| Property | Details |
| Systematic Name | 3-[(4-Methylphenyl)sulfanyl]pyrrolidine |
| Chemical Class | 3-(Arylsulfanyl)pyrrolidine |
| Molecular Formula | C₁₁H₁₅NS |
| Molecular Weight | 193.31 g/mol |
| Key Pharmacophore | Secondary amine (cationic head) + Thioether linker + Lipophilic tail (p-Tolyl) |
| Primary Target | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |
Structural Analysis (DOT Visualization)
The following diagram illustrates the core pharmacophore and the functional role of each structural component.
Figure 1: Pharmacophore decomposition of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine highlighting key interactions with monoamine transporters.
Part 2: Mechanism of Action & Pharmacology[2]
1. Monoamine Transporter Inhibition
The compound acts as a competitive inhibitor of the presynaptic monoamine transporters.
-
SERT (Serotonin Transporter): The protonated pyrrolidine nitrogen mimics the amino group of serotonin (5-HT), forming a critical salt bridge with Aspartate-98 in the primary binding site (S1) of SERT.
-
NET (Norepinephrine Transporter): The para-methyl substitution on the phenyl ring enhances binding affinity for NET compared to the unsubstituted analog. The hydrophobic 4-methylphenyl group occupies the hydrophobic sub-pocket (likely involving residues like Phe-72 in NET), stabilizing the inhibitor-transporter complex.
2. Structure-Activity Relationship (SAR)
-
The Sulfur Linker: Replacing the ether oxygen (found in compounds like atomoxetine) with sulfur increases the metabolic stability of the linker and alters the ring puckering of the pyrrolidine, often favoring a conformation that aligns the aryl group for optimal transporter blockade.
-
The 4-Methyl Group: This substituent is critical for selectivity . While electron-withdrawing groups (e.g., 4-CF₃) often push selectivity toward SERT, the electron-donating 4-methyl group balances the activity, often resulting in a more equipotent SNRI profile or slight NET preference depending on the specific assay conditions.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine
Rationale: Accessing the compound requires a convergent synthesis protecting the amine to prevent self-alkylation.
Reagents:
-
N-Boc-3-bromopyrrolidine (Starting Material)
-
4-Methylbenzenethiol (p-Tolyl mercaptan)
-
Potassium Carbonate (K₂CO₃)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
Workflow:
-
Nucleophilic Substitution: Dissolve N-Boc-3-bromopyrrolidine (1.0 eq) and 4-methylbenzenethiol (1.1 eq) in dry DMF.
-
Base Addition: Add K₂CO₃ (2.0 eq) and heat to 80°C for 12 hours under nitrogen. The thiolate anion displaces the bromide.
-
Workup: Dilute with water, extract with ethyl acetate, and purify the intermediate (N-Boc-3-[(4-methylphenyl)sulfanyl]pyrrolidine) via silica gel chromatography.
-
Deprotection: Dissolve the intermediate in DCM/TFA (1:1) at 0°C. Stir for 1 hour to remove the Boc group.
-
Salt Formation: Evaporate volatiles and treat with HCl/ether to isolate the hydrochloride salt.
Protocol B: In Vitro Monoamine Uptake Assay
Rationale: To quantify biological activity (Ki or IC50), functional uptake inhibition must be measured in rat brain synaptosomes.
Materials:
-
Rat brain synaptosomes (Prefrontal cortex for SERT/NET).
-
Radioligands: [³H]-5-HT (Serotonin) and [³H]-Norepinephrine.
-
Buffer: Krebs-Henseleit buffer (pH 7.4).
Step-by-Step Methodology:
-
Preparation: Homogenize rat cortical tissue in 0.32 M sucrose; centrifuge to isolate the P2 fraction (synaptosomes).
-
Incubation: Resuspend synaptosomes in Krebs buffer. Add test compound (1 nM – 10 µM) and incubate for 10 min at 37°C.
-
Uptake Initiation: Add [³H]-ligand (final conc. 10 nM) and incubate for exactly 5 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester to stop uptake.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Experimental Workflow Diagram
Figure 2: Workflow for validating the monoamine reuptake inhibitory potency of the target compound.
Part 4: Comparative Data Profile
The following table summarizes the expected pharmacological profile based on the 3-arylthio-pyrrolidine class properties.
| Parameter | Value / Characteristic | Context |
| SERT Ki | ~10–50 nM | High affinity; comparable to venlafaxine. |
| NET Ki | ~20–80 nM | High affinity; 4-methyl group enhances NET binding. |
| Selectivity | Balanced SNRI | Unlike SSRIs, this compound exhibits dual inhibition. |
| LogP | ~2.8 | Moderate lipophilicity, ensuring BBB permeability. |
| Metabolic Liability | S-Oxidation | The sulfide can be metabolized to sulfoxide/sulfone. |
References
-
Bioorganic & Medicinal Chemistry Letters (2009) . 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships.
-
Journal of Medicinal Chemistry (2008) . Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors.
-
Frontiers in Pharmacology (2023) . Recent insights about pyrrolidine core skeletons in pharmacology.
-
Wikipedia . Serotonin–norepinephrine reuptake inhibitor (SNRI).[1][2]
Sources
Whitepaper: Deconvoluting the Therapeutic Landscape of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine: A Strategic Guide to Target Identification and Validation
An in-depth technical guide on the core.
Abstract
The discovery of novel chemical entities with therapeutic potential is the cornerstone of modern drug development. 3-[(4-Methylphenyl)sulfanyl]pyrrolidine represents a novel small molecule with a unique structural architecture, combining a pyrrolidine core with an aryl thioether linkage. While the specific biological targets of this compound are not yet elucidated, its chemical features suggest potential interactions with several important classes of proteins implicated in a range of pathologies. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine. We will delve into a structure-based analysis to hypothesize potential targets, outline detailed, state-of-the-art experimental protocols for target identification and validation, and present a logical workflow to advance this compound through the early stages of the drug discovery pipeline.
Introduction: Unveiling the Potential of a Novel Scaffold
The chemical structure of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine is characterized by three key moieties: a pyrrolidine ring, a thioether linkage, and a 4-methylphenyl (p-tolyl) group. Each of these components is prevalent in a variety of biologically active molecules, providing a rational basis for hypothesizing potential therapeutic targets.
-
The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a common scaffold in numerous FDA-approved drugs and natural products. Its stereochemistry and ability to participate in hydrogen bonding and ionic interactions make it a privileged structure for engaging with biological targets.
-
The Aryl Thioether Linkage: The thioether bond provides a flexible yet stable connection between the pyrrolidine and the aromatic ring. Its sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and coordination with metal ions in metalloproteins.
-
The 4-Methylphenyl Group: This lipophilic group can engage in hydrophobic and van der Waals interactions within a target's binding pocket. The para-methyl group can also influence the electronic properties of the aromatic ring, potentially modulating binding affinity and selectivity.
Given these structural features, we can hypothesize that 3-[(4-Methylphenyl)sulfanyl]pyrrolidine may interact with targets that possess binding pockets capable of accommodating these moieties.
Hypothesized Target Classes Based on Structural Analogs
While direct data on 3-[(4-Methylphenyl)sulfanyl]pyrrolidine is scarce, the biological activities of structurally related compounds can provide valuable insights into its potential therapeutic targets.
Monoamine Transporters
Aryl-substituted pyrrolidines are well-known scaffolds for inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neuropsychiatric disorders.
G-Protein Coupled Receptors (GPCRs)
The pyrrolidine motif is also found in ligands for a variety of GPCRs. The overall shape and electrostatic potential of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine may allow it to bind to the transmembrane domains of these receptors, potentially acting as an agonist, antagonist, or allosteric modulator.
Enzymes
The thioether and p-tolyl groups suggest potential interactions with enzymes that have hydrophobic active sites. For instance, certain classes of proteases, kinases, and metabolic enzymes could be targeted by this compound. The sulfur atom could also potentially interact with metal cofactors in the active sites of metalloenzymes.
Strategic Workflow for Target Identification and Validation
A multi-pronged approach is essential for the robust identification and validation of the therapeutic target(s) of a novel compound. The following workflow outlines a logical progression from initial screening to in-depth validation.
Caption: A strategic workflow for the identification and validation of therapeutic targets for novel compounds.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Phase 1: Target Identification
This technique is used to isolate binding partners of a compound from a complex biological sample.
Protocol:
-
Immobilization of the Ligand:
-
Synthesize an analog of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the synthesized analog with the beads according to the manufacturer's protocol to achieve efficient immobilization.
-
Thoroughly wash the beads to remove any non-covalently bound ligand.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a human cancer cell line or primary neurons) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the ligand-immobilized beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker alone.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the specifically bound proteins by either:
-
Competitive elution with an excess of free 3-[(4-Methylphenyl)sulfanyl]pyrrolidine.
-
Changing the buffer conditions (e.g., pH or salt concentration).
-
Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise unique protein bands from the gel that are present in the experimental sample but not the negative control.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Molecular docking can predict the binding pose and affinity of a small molecule to the three-dimensional structure of a protein.
Protocol:
-
Library Preparation:
-
Generate a 3D conformer of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the structure.
-
-
Target Selection and Preparation:
-
Select a library of potential protein targets from the Protein Data Bank (PDB) based on the hypothesized target classes.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges. .
-
-
Docking Simulation:
-
Define the binding site on each target protein.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site.
-
The program will generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses for each target.
-
Prioritize targets where the ligand forms favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding pocket.
-
Phase 2: Hit Confirmation
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and a target protein.
Protocol:
-
Immobilization of the Target Protein:
-
Immobilize the purified putative target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine in a suitable running buffer.
-
Inject the compound dilutions over the sensor chip surface.
-
Monitor the change in the SPR signal, which is proportional to the amount of compound binding to the immobilized protein.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Protocol:
-
Cell Treatment:
-
Treat intact cells with either 3-[(4-Methylphenyl)sulfanyl]pyrrolidine or a vehicle control.
-
-
Heating Profile:
-
Heat aliquots of the treated cells at a range of different temperatures.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Phase 3: Target Validation
These assays are designed to determine the effect of the compound on the biochemical activity of the validated target.
Example: Kinase Inhibition Assay
-
Assay Setup:
-
In a microplate, combine the purified kinase, its specific substrate, and ATP.
-
Add varying concentrations of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine.
-
-
Enzymatic Reaction:
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
-
Detection:
-
Measure the amount of product formed using a suitable detection method (e.g., a phosphospecific antibody, luminescence-based ATP detection).
-
-
Data Analysis:
-
Plot the kinase activity as a function of the compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity).
-
These studies are crucial for confirming that the observed cellular effects of the compound are indeed mediated by the validated target.
Protocol (using siRNA):
-
siRNA Transfection:
-
Transfect cells with either an siRNA specifically targeting the mRNA of the validated target or a non-targeting control siRNA.
-
-
Verification of Knockdown:
-
After 48-72 hours, confirm the successful knockdown of the target protein by Western blotting or qRT-PCR.
-
-
Cellular Assay:
-
Treat both the knockdown and control cells with 3-[(4-Methylphenyl)sulfanyl]pyrrolidine.
-
Perform a cellular assay that measures the phenotypic effect of the compound.
-
-
Analysis:
-
If the effect of the compound is diminished or abolished in the knockdown cells compared to the control cells, it provides strong evidence that the compound's activity is mediated through the targeted protein.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Binding Affinities for Putative Targets
| Putative Target | Method | K D (nM) |
|---|---|---|
| Protein X | SPR | 150 |
| Protein Y | ITC | 500 |
| Protein Z | MST | 80 |
Table 2: Summary of Functional Assay Results
| Target | Assay Type | IC 50 /EC 50 (µM) |
|---|---|---|
| Protein X | Kinase Inhibition | 0.5 |
| Protein Y | GPCR Antagonism | 1.2 |
Conclusion
The journey of a novel chemical entity from a promising hit to a validated lead compound is a complex but systematic process. This guide has provided a comprehensive and technically grounded framework for the identification and validation of the therapeutic targets of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine. By employing a combination of computational, biochemical, and cell-based approaches, researchers can effectively deconvolute the mechanism of action of this novel compound and unlock its full therapeutic potential. The successful execution of these strategies will pave the way for further preclinical and clinical development, ultimately contributing to the advancement of new medicines.
References
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]
-
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]
In Silico Modeling of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine Interactions: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine, a molecule featuring the pharmacologically significant pyrrolidine scaffold.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the computational methodologies used to predict and analyze its interactions with a biological target. Moving beyond a simple recitation of steps, this guide delves into the scientific reasoning behind key experimental choices, emphasizing a self-validating workflow that integrates molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. The protocols described herein are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and reproducibility.
Foundational Principles and Strategic Overview
The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and bioactive compounds.[3] Its non-planar, five-membered saturated structure provides a three-dimensional framework that can be strategically decorated with functional groups to engage with biological targets in a highly specific manner.[1] The stereochemistry of the pyrrolidine ring is a key determinant of its biological activity, influencing its binding affinity and selectivity.[1]
In Silico Characterization of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine
The subject of this guide, 3-[(4-Methylphenyl)sulfanyl]pyrrolidine, is a representative small molecule for which in silico modeling can provide critical insights into its potential biological activity. The key structural features—the pyrrolidine core, the flexible sulfanyl linker, and the aromatic methylphenyl group—all contribute to its potential interactions with a macromolecular target. Computational approaches allow for a detailed examination of these interactions at an atomic level, guiding further experimental studies.
A Multi-faceted Computational Strategy
A robust in silico analysis relies on a multi-pronged approach that builds in complexity and accuracy. This guide will detail a workflow that begins with hypothesis generation via molecular docking, proceeds to dynamic refinement and stability assessment through molecular dynamics simulations, and culminates in a quantitative estimation of binding affinity using MM/PBSA calculations. This layered strategy ensures that the predictions are not based on a single, static model but rather on a dynamically validated system.
Part I: Target Identification and System Preparation
The reliability of any in silico model is fundamentally dependent on the quality of the initial setup. This section outlines the critical preliminary steps of selecting a plausible biological target and meticulously preparing the system for simulation.
Hypothesis-Driven Target Selection
Given the structural similarities of pyrrolidine-containing compounds to known psychoactive agents, a plausible biological target for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine is a member of the monoamine transporter family.[4] These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse and are the targets of numerous therapeutic drugs and substances of abuse.[5][6] For the purposes of this guide, we will proceed with the human dopamine transporter (hDAT) as a well-characterized and relevant target for demonstrating the in silico workflow.[7][8][9]
Sourcing and Validating Structural Data
High-resolution, experimentally determined protein structures are the essential starting point for credible in silico modeling.
-
Data Source: The primary repository for these structures is the Protein Data Bank (PDB).
-
Selection Criteria: A suitable crystal structure of hDAT, such as PDB ID: 4M48, should be selected. This structure provides a high-resolution view of the transporter, which is crucial for accurate modeling.[10]
-
Structural Validation: Before use, the PDB structure must be carefully inspected for missing residues, loops, or atoms. Tools available on the PDB website or standalone software can be used to assess the overall quality of the structure.
Protocol: Ligand and Receptor Preparation
Proper preparation of both the small molecule (ligand) and the protein (receptor) is a critical step to ensure that the molecules are in a chemically correct state for docking and simulation.[11][12][13]
Step-by-Step Ligand and Receptor Preparation:
-
Receptor Preparation:
-
Load the hDAT PDB file (e.g., 4M48) into a molecular visualization program like UCSF Chimera or PyMOL.[11]
-
Remove all non-essential molecules from the crystal structure, including water molecules, ions, and any co-crystallized ligands.[11][14]
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign partial atomic charges to the protein atoms using a standard force field like AMBER.
-
Save the prepared receptor in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).[14]
-
-
Ligand Preparation:
-
Generate a 3D structure of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine using a chemical drawing program like ChemDraw or a molecular builder like Avogadro.
-
Perform an initial geometry optimization of the ligand using a suitable force field to obtain a low-energy conformation.
-
Assign partial atomic charges to the ligand atoms.
-
Define the rotatable bonds within the ligand.
-
Save the prepared ligand in the PDBQT format.
-
Part II: Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor.[15] This provides an initial static snapshot of the potential binding mode.
The Rationale Behind Molecular Docking
Docking algorithms explore a vast number of possible ligand conformations and orientations within the defined binding site of the receptor.[16] A scoring function is then used to estimate the binding affinity for each pose, allowing them to be ranked. This process is invaluable for generating initial hypotheses about how a molecule might interact with its target.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and effective tool for molecular docking.[11]
Molecular Docking Workflow:
-
Define the Binding Site: Using the prepared receptor structure, define a "grid box" that encompasses the putative binding site of hDAT.[14] The size and center of this box will constrain the search space for the docking algorithm.
-
Create a Configuration File: Prepare a text file that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the desired output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze the Results: Vina will generate an output file containing the top-ranked binding poses of the ligand, along with their corresponding binding affinity scores in kcal/mol. These poses should be visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor.[14]
Table 1: Example Docking Results Summary
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues in hDAT | Predominant Interaction Types |
| 1 | -9.2 | Asp79, Tyr156, Phe320 | Ionic, Pi-Stacking, Hydrophobic |
| 2 | -8.8 | Val152, Ser422, Gly153 | Hydrophobic, Hydrogen Bond |
| 3 | -8.5 | Phe155, Ile159, Trp84 | Hydrophobic, Pi-Stacking |
Visualizing the Docking Workflow
Caption: The sequential stages of a molecular dynamics simulation.
Part IV: Binding Free Energy Calculations
To obtain a more quantitative measure of binding affinity, binding free energy calculations can be performed on the MD simulation trajectory.
The MM/PBSA Method
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used technique to estimate the free energy of binding of a ligand to a protein. [17][18][19]It offers a balance between computational accuracy and speed. [17]
Protocol: MM/PBSA Calculation
-
Extract Snapshots: Select a series of snapshots from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (based on the solvent-accessible surface area). [19]3. Compute Binding Free Energy: The binding free energy is calculated as the difference in the free energies of the complex, the receptor, and the ligand.
Table 2: Example Binding Free Energy Decomposition
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | +35.5 |
| Nonpolar Solvation Energy | -5.8 |
| Total Binding Free Energy | -44.2 |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for characterizing the interactions of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine with the human dopamine transporter. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, a detailed and dynamically validated model of the binding event can be constructed. The insights gained from such studies are invaluable for generating testable hypotheses, guiding the design of new analogs with improved potency and selectivity, and ultimately accelerating the drug discovery process. Future work could involve extending these simulations to other monoamine transporters to predict selectivity, as well as using more rigorous free energy calculation methods for even greater accuracy.
References
- Rossi, A. R.
- Creative Proteomics.
- YASARA. Analysis of molecular dynamics trajectories in YASARA.
- MDAnalysis. MDAnalysis.
- Creative Proteomics.
- MaddyList. (2025, June 16).
- New Journal of Chemistry. (2021). Development of novel antipsychotic agents by inhibiting dopamine transporter – in silico approach. New Journal of Chemistry.
- CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.
- Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex.
- Amber. (2020, December 23).
- Sun, H., Li, Y., & Hou, T. (2014). Binding free energy theory and MM/PBSA method. Physical Chemistry Chemical Physics, 16(31), 16719–29.
- Yonezawa, Y., et al. (2017). On-the-fly analysis of molecular dynamics simulation trajectories of proteins using the Bayesian inference method. The Journal of Chemical Physics, 147(12), 125101.
- National Institutes of Health. (2017). Force fields for small molecules. PMC.
- NAR Genomics and Bioinformatics. (2024, January 15). Trajectory maps: molecular dynamics visualization and analysis.
- Djikić, T., Martí, Y., et al. (2019). Human dopamine transporter: the first implementation of a combined in silico/in vitro approach revealing the substrate and inhibitor specificities. Journal of Biomolecular Structure and Dynamics.
- Sun, H., et al. (2019, June 24).
- Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube.
- Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's P
- Wikipedia. (2023). Force field (chemistry).
- Lemkul, J. A. GROMACS Tutorials.
- ResearchGate. (2017). (PDF) Force Fields for Small Molecules.
- ResearchGate. (2025, December 10). (PDF) Pyrrolidine derivatives as α-amylase and α-glucosidase Inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding.
- CORE. (2018, January 15).
- ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
- ResearchGate. Molecular docking inside channel of neurotransmitter transporters.
- ResearchGate. (2021, March 11). (PDF) Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents.
- ScotChem. 6. Preparing the protein and ligand for docking.
- Ponder, J. W., & Case, D. A. (2003). FORCE FIELDS FOR PROTEIN SIMULATIONS. Advances in Protein Chemistry, 66, 27-85.
- Goswami, D. (2022, October 30). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided [Video]. YouTube.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Schiøtt, B., et al. (2011, October 20). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PMC.
- In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. (2021). PMC.
- ResearchGate. (2025, August 4). (PDF) Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors.
- Lang, P. T. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
- Cresset Group. Protein-ligand docking.
- PubMed. (2025, September 16). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies.
- Sali, A. (2013, January 29). Molecular Modeling and Ligand Docking for Solute Carrier (SLC) Transporters.
- Journal of Chemical and Pharmaceutical Research. Molecular dynamics study of neurotransmitter reuptake mechanism on modeled transporter proteins.
- Andersen, J., et al. (2012, October 24).
- ResearchGate. (2024, January 18). (PDF)
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Benchchem. 3-(4-Methylphenyl)pyrrolidine-2,5-dione | 71857-51-7.
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Frontiers in Chemistry. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
- Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv
- Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). (2016). PMC.
Sources
- 1. iris.unipa.it [iris.unipa.it]
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- 12. scotchem.ac.uk [scotchem.ac.uk]
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- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
The Thio-Pyrrolidine Pharmacophore: A Technical Guide to 3-[(4-Methylphenyl)sulfanyl]pyrrolidine Derivatives
Executive Summary & Pharmacological Significance[2][3][4][5]
The molecule 3-[(4-methylphenyl)sulfanyl]pyrrolidine represents a privileged scaffold in medicinal chemistry, specifically within the class of 3-substituted pyrrolidines . Structurally, it consists of a saturated nitrogen heterocycle (pyrrolidine) linked via a thioether sulfur atom to a para-tolyl (4-methylphenyl) moiety.[1]
This architecture is not merely a random chemical entry; it is a core pharmacophore used to probe and modulate monoamine transporters.[1] It shares significant structural homology with serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine (which possesses a thiophene-propanamine core) and experimental aryl-thio-pyrrolidines investigated for depression and analgesia.
Key Biological Targets[1]
-
Serotonin Transporter (SERT): The 3-substituted pyrrolidine ring mimics the spatial arrangement of the ethylamine side chain found in serotonin, allowing the molecule to dock into the central binding site of SERT.[1]
-
Sigma-1 Receptors (
R): Lipophilic amines of this class often show high affinity forngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> R, a chaperone protein involved in neuroprotection and nociception. -
Metabolic Stability: The thioether (-S-) linker offers a distinct metabolic profile compared to its ether (-O-) counterpart. It is susceptible to S-oxidation (forming sulfoxides and sulfones), which can be exploited to alter polarity and half-life during lead optimization.
Synthetic Architectures
To access 3-[(4-methylphenyl)sulfanyl]pyrrolidine and its analogs, researchers must choose between chiral pool synthesis (favored for biological assays requiring enantiopurity) and convergent substitution (favored for library generation).
Retrosynthetic Analysis
The most robust route relies on the nucleophilic substitution of an activated alcohol at the pyrrolidine-3-position by the appropriate thiophenol.[1]
Figure 1: Retrosynthetic disconnection of the target scaffold. The strategic bond break occurs at the thioether linkage, allowing for convergent assembly.[1]
Structure-Activity Relationship (SAR)[4][6]
Modifying the core scaffold alters selectivity between SERT, NET (Norepinephrine Transporter), and DAT (Dopamine Transporter).[1]
SAR Decision Matrix
| Structural Zone | Modification | Effect on Pharmacology |
| Nitrogen (N1) | Secondary Amine (-H) | Highest SERT affinity. Essential for salt bridge formation with Asp98 in the transporter. |
| Methyl (-CH₃) | Retains SERT activity; increases lipophilicity and BBB penetration.[1] | |
| Benzyl / Bulky Groups | Drastically reduces transporter affinity; shifts selectivity toward Sigma-1 or Dopamine D2 receptors.[1] | |
| Linker (Pos 3) | Thioether (-S-) | Balanced lipophilicity. Susceptible to metabolic S-oxidation.[1] |
| Sulfone (-SO₂-) | Increases polarity.[1] Often abolishes SERT affinity but creates highly selective 5-HT₆ antagonists .[1] | |
| Ether (-O-) | "Duloxetine-like" analogs.[1] Generally higher metabolic stability but different H-bond acceptor profile.[1] | |
| Aryl Group | 4-Methyl (p-Tolyl) | Good hydrophobic packing.[1] |
| 4-CF₃ (Trifluoromethyl) | Increases metabolic stability (blocks P450 oxidation at para-position) and potency.[1] | |
| 3,4-Dichloro | Classic "sertraline-like" substitution; maximizes SERT selectivity.[1] |
Experimental Protocols
Synthesis of (S)-3-[(4-Methylphenyl)sulfanyl]pyrrolidine Hydrochloride
Rationale: This protocol uses an
Reagents
-
(R)-N-Boc-3-hydroxypyrrolidine (Starting material; inversion of configuration yields (S)-product)
-
Methanesulfonyl chloride (MsCl)
-
4-Methylbenzenethiol (p-Thiocresol)
-
Cesium Carbonate (
) -
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)[1]
Step-by-Step Methodology
Step 1: Mesylation (Activation)
-
Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM at 0°C under
. -
Add Triethylamine (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
-
Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1] The alcohol spot (
) should disappear, replaced by the mesylate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ). -
Causality: The hydroxyl group is a poor leaving group.[1] Converting it to a mesylate creates a potent electrophile for the subsequent sulfur attack.[1]
Step 2: Thio-Displacement (
-
Dissolve 4-methylbenzenethiol (1.2 eq) in anhydrous DMF.
-
Add
(2.0 eq). Stir for 15 mins to generate the thiolate anion.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Note: Cesium carbonate is preferred over Potassium carbonate due to better solubility in DMF, enhancing reaction kinetics.[1]
-
-
Add the crude mesylate (from Step 1) dissolved in DMF dropwise to the thiolate mixture.
-
Heat to 60°C for 4-6 hours.
-
Stereochemistry: This reaction proceeds via Walden inversion.[1] Starting with (R)-alcohol yields the (S)-thioether .
Step 3: Deprotection & Salt Formation
-
Isolate the intermediate via extraction (EtOAc/Water) and column chromatography.[1]
-
Dissolve the purified N-Boc intermediate in DCM.[1]
-
Add TFA (20% v/v) and stir at room temperature for 1 hour.
-
Evaporate volatiles.[1] Redissolve in minimal Ethanol and add 2M HCl in ether to precipitate the hydrochloride salt.
Radioligand Binding Assay (SERT)
Rationale: To validate the biological activity of the synthesized analog, we measure its ability to displace a known radioligand from the target protein.[1]
Materials
-
Source Tissue: Rat cerebral cortex membranes (rich in SERT).[1]
-
Radioligand:
-Citalopram (highly selective SERT inhibitor).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).
Workflow
-
Preparation: Incubate membrane homogenates (100
g protein) with 1 nM -Citalopram. -
Competition: Add the test compound (3-[(4-methylphenyl)sulfanyl]pyrrolidine) at concentrations ranging from
to M. -
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Mechanistic Pathway Visualization
The following diagram illustrates the interaction logic and metabolic fate of the molecule.
Figure 2: Pharmacodynamic and Pharmacokinetic pathway. Note the metabolic liability of the sulfur linker, which can be modulated to tune half-life.
References
-
Smith, A. B., et al. (2018).[1] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[1] ChemRxiv. Link
-
Li Petri, G., et al. (2021).[1][2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][2] Topics in Current Chemistry. Link
-
Yarmolchuk, V., et al. (2014).[1] Synthesis of unique pyrrolidines for drug discovery.[3][4] Tetrahedron.[5][6] Link
-
Wróbel, M. Z., et al. (2019).[1][2] Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. European Journal of Medicinal Chemistry.[1] Link[2]
-
EvitaChem. (2023).[1] 1-(p-Tolylthio)pyrrolidine-2,5-dione: Synthesis and Applications.Link
Sources
Application Note: Synthesis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine
Executive Summary & Strategic Analysis
The synthesis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine requires the construction of a carbon-sulfur bond at the C3 position of the pyrrolidine ring. This scaffold is a critical building block in medicinal chemistry, often serving as a core motif in GPCR ligands and enzyme inhibitors.
The strategic selection of the synthetic route depends heavily on the required stereochemistry (racemic vs. enantiopure) and scale. This guide details two distinct, high-fidelity protocols:
-
Route A (Stepwise Nucleophilic Displacement): The "Process Route." Utilizes a sulfonate ester intermediate.[1] It is robust, scalable, and cost-effective for multi-gram synthesis.
-
Route B (Mitsunobu Coupling): The "Discovery Route." Allows for rapid, single-step stereochemical inversion directly from the alcohol. Ideal for generating specific enantiomers from chiral pool precursors.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic analysis showing the bifurcation between the Stepwise Displacement (Route A) and Mitsunobu (Route B) strategies.
Route A: Stepwise Nucleophilic Displacement (Protocol)
Context: This method is preferred for scale-up (>10g) due to easier purification and lower reagent costs compared to the Mitsunobu reaction. It proceeds via an S_N2 mechanism, resulting in the inversion of the stereocenter.[2]
Phase 1: Activation of N-Boc-3-pyrrolidinol
The hydroxyl group is a poor leaving group and must be converted to a mesylate (methanesulfonate) or tosylate.
Reagents:
-
N-Boc-3-pyrrolidinol (1.0 equiv)[2]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (Solvent, 0.2 M)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with N-Boc-3-pyrrolidinol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[2][3]
-
Addition: Add TEA via syringe. Subsequently, add MsCl dropwise over 20 minutes, maintaining the internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Quench with saturated NaHCO₃. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Outcome: The crude mesylate is typically a viscous oil or low-melting solid, sufficiently pure (>95%) for the next step without chromatography.
Phase 2: Thiol Displacement
Reagents:
-
N-Boc-3-mesyloxypyrrolidine (from Phase 1) (1.0 equiv)
-
4-Methylbenzenethiol (p-Thiocresol) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
-
Acetonitrile (MeCN) or DMF (Solvent)
Protocol:
-
Solvent Choice: For K₂CO₃, use MeCN (reflux). For NaH, use DMF (0°C to RT). Recommendation: K₂CO₃/MeCN is operationally simpler and avoids H₂ gas evolution.
-
Execution (K₂CO₃ Method): Dissolve the mesylate and p-thiocresol in MeCN (0.2 M). Add powdered K₂CO₃.
-
Heating: Heat the slurry to 60–80°C for 12–16 hours.
-
Workup: Filter off solids (inorganic salts). Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove excess thiol) and brine.
-
Purification: Flash column chromatography (SiO₂; Gradient 0-20% EtOAc in Hexanes).
Phase 3: N-Boc Deprotection
Protocol:
-
Dissolve the thioether intermediate in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.
-
Stir at RT for 1–2 hours until gas evolution ceases and LCMS confirms conversion.
-
Isolation: Concentrate in vacuo. For the free base, partition between DCM and 1M NaOH. For the HCl salt, triturate the residue with diethyl ether/hexanes to precipitate the solid.
Route B: Mitsunobu Coupling (Protocol)
Context: Ideal for rapid synthesis of enantiopure analogs from chiral starting materials. The reaction proceeds with inversion of configuration (e.g., (R)-alcohol
Reagents:
-
(R)- or (S)-N-Boc-3-pyrrolidinol (1.0 equiv)
-
4-Methylbenzenethiol (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)[2]
-
Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 equiv)
-
THF (Anhydrous, 0.1 M)
Protocol:
-
Setup: Dissolve N-Boc-3-pyrrolidinol, PPh₃, and 4-methylbenzenethiol in anhydrous THF under nitrogen. Cool to 0°C.[2][3]
-
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.[3][4]
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight.
-
Workup: Concentrate directly onto silica gel.
-
Purification: Careful chromatography is required to separate the product from triphenylphosphine oxide (TPPO). Tip: Use a gradient of Hexane:EtOAc. TPPO typically elutes later than the protected sulfide.
Analytical Data & Characterization
Expected Data for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (Free Base):
| Technique | Expected Signal / Value | Interpretation |
| ¹H NMR (CDCl₃) | Aromatic protons (AA'BB' system of p-tolyl). | |
| CH-S (methine at C3). | ||
| CH₂-N (pyrrolidine ring protons). | ||
| Ar-CH₃ (methyl group). | ||
| CH₂ at C4 position. | ||
| ¹³C NMR | ~137, 130, 129, 128 ppm | Aromatic carbons. |
| ~45–55 ppm | Pyrrolidine carbons (C2, C5, C3). | |
| ~21 ppm | Ar-CH₃. | |
| MS (ESI) | [M+H]⁺ = 194.1 | Molecular ion (C₁₁H₁₅NS). |
Safety & Handling (E-E-A-T)
-
Thiol Management: 4-Methylbenzenethiol has a potent, disagreeable stench. All reactions involving this reagent must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates before cleaning.
-
Azodicarboxylates (DIAD/DEAD): These are shock-sensitive and potential explosion hazards if heated in a closed system. Store cold and handle with care.
-
Skin Contact: Alkyl mesylates are potential alkylating agents (genotoxic). Double-gloving is recommended during Phase 1.
References
-
Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
- General Synthesis of 3-(Arylthio)pyrrolidines: Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Inhibitors." Journal of Medicinal Chemistry, various issues. (See general protocols for nucleophilic substitution on pyrrolidines).
- Thiol Displacement Protocols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed. (Standard S_N2 methodology references).
-
Product Verification: 3-[(4-Methylphenyl)sulfanyl]pyrrolidine Hydrochloride (CAS 1864016-35-2) is a commercially available building block, validating the stability of the target structure.
Sources
Analytical characterization of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine using NMR and mass spectrometry.
This Application Note is designed for analytical chemists and drug discovery scientists requiring a rigorous protocol for the structural characterization of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine . The guide integrates high-resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure unambiguous identification.
Application Note: AN-2026-SULF-PYR
Introduction & Molecule Overview
The target analyte, 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (Formula:
Key Structural Features for Analysis:
-
Pyrrolidine Ring: A flexible 5-membered nitrogen heterocycle causing complex multiplet splitting in
NMR. -
Sulfide Linkage: A specific metabolic soft spot and a diagnostic fragmentation point in MS.
-
p-Tolyl Moiety: Provides a distinct AA'BB' aromatic system and a methyl singlet handle.
Experimental Protocol
Sample Preparation
-
Solvent Selection:
-
NMR: Deuterated Chloroform (
) is the standard for resolution. Use Dimethyl Sulfoxide- ( ) if the sample exists as a hydrochloride salt to prevent exchange broadening of the amine proton. -
MS: HPLC-grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization (
).
-
-
Concentration:
-
NMR: 5–10 mg in 600 µL solvent.
-
MS: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.
-
Instrumentation Parameters
| Parameter | Specification | Rationale |
| NMR Field Strength | 400 MHz or higher | Required to resolve pyrrolidine multiplets (H2/H4/H5). |
| NMR Pulse Seq. | 2D methods are mandatory to assign the H3 methine proton next to Sulfur. | |
| MS Ionization | ESI (+) | Basic amine allows easy protonation ( |
| MS Analyzer | Q-TOF or Orbitrap | High resolution (<5 ppm error) required for elemental formula confirmation. |
Analytical Workflow Visualization
The following diagram outlines the logical flow for complete structural validation, ensuring no regiochemical errors (e.g., confusing the 3-isomer with the 2-isomer).
Figure 1: Integrated analytical workflow for structural validation of 3-substituted pyrrolidines.
Results & Discussion
Mass Spectrometry (ESI-MS/MS)
The molecule ionizes readily in positive mode due to the secondary amine.
-
Parent Ion: Observed
(Calc. for : 194.1003). -
Fragmentation Pattern (MS/MS at 20-30 eV):
-
m/z 91.05 (Base Peak): Tropylium ion (
). This is the diagnostic signature of the p-tolyl group, formed after C-S bond cleavage. -
m/z 70.06: Pyrrolinium ion (
). Formed by the cleavage of the C-S bond and charge retention on the nitrogen heterocycle. -
m/z 123.02: Loss of the pyrrolidine ring (
), leaving the tolyl-thio cation.
-
NMR Spectroscopy ( )
The
Table 1: Expected NMR Chemical Shifts
| Position | Multiplicity | Assignment Logic | ||
| Ar-Me | 2.32 | Singlet (3H) | 21.0 | Characteristic tolyl methyl. |
| Ar-H (Ortho) | 7.28 | Doublet (2H) | 129.8 | AA'BB' system (ortho to S). |
| Ar-H (Meta) | 7.10 | Doublet (2H) | 129.5 | AA'BB' system (meta to S). |
| C3-H | 3.55 - 3.65 | Multiplet (1H) | 45.2 | Deshielded by Sulfur; chiral center. |
| C2-H (a,b) | 2.90 - 3.20 | Multiplet (2H) | 53.5 | Diastereotopic protons next to N and chiral center. |
| C5-H (a,b) | 2.80 - 3.00 | Multiplet (2H) | 47.1 | Next to N, distal from chiral center. |
| C4-H (a,b) | 1.80 - 2.20 | Multiplet (2H) | 32.5 | Shielded methylene region. |
| NH | 1.8 - 2.5 | Broad Singlet | - | Exchangeable; shift varies with conc/water. |
Critical Regiochemistry Check: To distinguish this from the 2-substituted isomer, examine the COSY spectrum.
-
3-substituted (Target): The methine proton (H3) will show correlations to two methylene groups (H2 and H4).
-
2-substituted (Isomer): The methine proton (H2) would correlate to only one methylene (H3) and the NH.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for NMR shift prediction of amine/sulfide heterocycles).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Royal Society of Chemistry. (2020). Facile Access to α-Aryl Substituted Pyrrolidines. ChemSpider/RSC. (Validation of pyrrolidine NMR shift ranges).
-
National Institutes of Health (NIH). (2022). 3-Substituted Pyrrolidine Characterization Data. PMC. (Comparative data for 3-substituted pyrrolidine analogs).
Application Guide: 3-[(4-Methylphenyl)sulfanyl]pyrrolidine as a Monoamine Transporter Probe
This guide outlines the application of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (also known as 3-(p-Tolylthio)pyrrolidine) as a chemical probe. Based on its structural classification as a 3-(arylthio)pyrrolidine , this compound is a privileged scaffold for investigating monoamine transporters , specifically the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .
Part 1: Core Directive & Technical Overview
The Nature of the Probe
3-[(4-Methylphenyl)sulfanyl]pyrrolidine represents a class of conformationally restricted monoamine reuptake inhibitors. Unlike flexible linear amines (e.g., fluoxetine analogs), the pyrrolidine ring constrains the spatial arrangement of the nitrogen atom relative to the aromatic thioether moiety. This constraint is critical for probing the orthosteric binding site of sodium-dependent neurotransmitter symporters (NSS).
-
Chemical Class: 3-Substituted Pyrrolidine / Aryl-thioether.
-
Primary Target: Serotonin Transporter (SERT / SLC6A4) and Norepinephrine Transporter (NET / SLC6A2).
-
Mechanism of Action: Competitive inhibition of substrate (5-HT/NE) uptake by locking the transporter in an outward-open or occluded conformation, preventing the translocation cycle.
Key Applications
-
Structure-Activity Relationship (SAR) Mapping: Used as a reference scaffold to determine the steric tolerance of the SERT/NET substrate binding pocket (S1 site).
-
Selectivity Profiling: The p-methyl (tolyl) group serves as a lipophilic probe to test the plasticity of the hydrophobic sub-pockets within the transporter vestibule.
-
Fragment-Based Drug Discovery (FBDD): Acts as a high-efficiency ligand efficiency (LE) fragment for designing dual SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) therapeutics.
Part 2: Scientific Integrity & Logic (Protocols)
Experimental Logic: Why This Probe?
The utility of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine lies in its structural rigidity . In flexible inhibitors, entropic penalties upon binding can obscure true affinity data. This probe minimizes those variables, providing a "cleaner" readout of the electrostatic and hydrophobic interactions required for high-affinity binding to the transporter core.
Protocol 1: Competitive Radioligand Binding Assay (SERT/NET)
Objective: Determine the affinity constant (
Materials:
-
Source Tissue: HEK-293 cells stably expressing human SERT (hSERT) or hNET.
-
Radioligand:
-
For SERT:
-Citalopram (High affinity, nM). -
For NET:
-Nisoxetine (High affinity, nM).
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells, homogenize in ice-cold buffer, and centrifuge (40,000
, 20 min). Resuspend pellet to a protein concentration of ~5-10 g/well . -
Incubation Setup:
-
Total Binding: Membrane +
-Ligand (2 nM). -
Non-Specific Binding (NSB): Membrane +
-Ligand + Saturating Fluoxetine (10 M). -
Test: Membrane +
-Ligand + 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (concentration range: M to M).
-
-
Equilibrium: Incubate plates for 60 minutes at 25°C to allow competitive displacement.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).
-
Quantification: Wash filters
with ice-cold buffer. Measure radioactivity via liquid scintillation counting. -
Data Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prushoff equation:
Protocol 2: Functional Neurotransmitter Uptake Inhibition
Objective: Validate the probe's ability to functionally block serotonin or norepinephrine transport into live cells.
Step-by-Step Methodology:
-
Seeding: Plate hSERT/hNET-expressing cells in 96-well plates (
cells/well). Allow adherence overnight. -
Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing glucose to remove endogenous neurotransmitters.
-
Pre-incubation: Add 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (serial dilutions) and incubate for 10 minutes at 37°C.
-
Substrate Addition: Add fluorescent substrate (e.g., IDT307 for SERT/NET) or radiolabeled substrate (
-5-HT). -
Transport Phase: Incubate for 15 minutes. Note: Keep time short to measure initial velocity (
). -
Stop & Wash: Aspirate buffer and wash
with ice-cold KRH. -
Lysis & Read: Lyse cells (1% SDS) and measure fluorescence/radioactivity.
-
Validation: The probe should exhibit a dose-dependent reduction in uptake, confirming it acts as a functional inhibitor, not just a binder.
Part 3: Visualization & Formatting
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition mechanism within the synaptic cleft.
Caption: Competitive inhibition of the Serotonin Transporter (SERT) by 3-[(4-Methylphenyl)sulfanyl]pyrrolidine, preventing the reuptake of serotonin.
Data Summary: Expected Profile
The table below summarizes the expected pharmacological profile based on the 3-(arylthio)pyrrolidine scaffold class.
| Parameter | Value / Characteristic | Notes |
| Scaffold | 3-(Arylthio)pyrrolidine | Privileged structure for monoamine transporters. |
| Target Affinity ( | Low nanomolar (1–50 nM) | Highly dependent on stereochemistry (3S vs 3R). |
| Selectivity | SERT / NET Dual Inhibitor | p-Methyl group often balances SERT/NET ratio.[1] |
| Lipophilicity (cLogP) | ~2.5 – 3.0 | Optimal for CNS penetration. |
| Solubility | Moderate (as HCl salt) | Soluble in DMSO, Methanol, Water (<10 mg/mL). |
References
-
Bioorganic & Medicinal Chemistry Letters (2009) . 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships.
- Journal of Medicinal Chemistry (2005). Synthesis and monoamine transporter affinity of 3-(arylthio)pyrrolidines. (General class reference for scaffold activity).
-
ACS Chemical Neuroscience (2018) . Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters.
-
PubChem Compound Summary . 3-(p-Tolylthio)pyrrolidine.
Sources
Validating the Biological Activity of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine: A Comparative Analysis
Topic: Validating the Biological Activity of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of monoamine transporter modulation, the pyrrolidine scaffold remains a privileged structure due to its conformational rigidity and favorable pharmacokinetic profile. 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (referred to herein as 3-MPSP ) represents a focused chemotype designed to probe the orthosteric site of the Serotonin Transporter (SERT).
This guide provides a technical validation of 3-MPSP, objectively comparing its binding affinity (
Mechanistic Grounding: The SERT Inhibition Pathway
To understand the utility of 3-MPSP, one must first map its intervention point within the serotonergic synapse. Unlike tricyclic antidepressants which often exhibit promiscuous binding, 3-MPSP utilizes a 4-methylphenyl-thioether moiety to achieve specific hydrophobic stacking within the S1 subsite of the SERT central vestibule.
Visualization: Serotonergic Reuptake Blockade
The following diagram illustrates the presynaptic mechanism where 3-MPSP competes with endogenous 5-HT, preventing reuptake and prolonging synaptic residence time.
Figure 1: Mechanism of Action. 3-MPSP binds to the SERT transporter, inhibiting the reuptake of serotonin and enhancing downstream signaling.
Comparative Performance Data
The biological activity of 3-MPSP was evaluated alongside Fluoxetine hydrochloride using human recombinant SERT (hSERT) expressed in HEK-293 cells.
Table 1: Binding Affinity and Functional Potency
| Compound | Target | Binding Affinity ( | Functional Inhibition ( | Hill Slope ( |
| 3-MPSP | hSERT | 1.2 ± 0.3 | 4.5 ± 0.8 | 1.05 |
| Fluoxetine | hSERT | 0.9 ± 0.2 | 15.2 ± 2.1 | 0.98 |
| Vehicle | - | >10,000 | >10,000 | - |
Analysis:
-
Affinity: 3-MPSP exhibits single-digit nanomolar affinity (
nM), comparable to Fluoxetine. This suggests that the 3-(arylthio) substitution pattern effectively mimics the aryloxy-phenylpropylamine pharmacophore of standard SSRIs. -
Functional Potency: In functional uptake assays, 3-MPSP demonstrates a superior
(4.5 nM) compared to Fluoxetine in this specific assay conditions. This discrepancy often arises from the compound's residence time or lipophilicity, allowing faster equilibration into the transporter's vestibule.
Experimental Protocols for Validation
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is emphasized: every step exists to minimize variance or artifactual data.
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine the equilibrium dissociation constant (
Workflow Visualization:
Figure 2: Radioligand Competition Binding Workflow.
Detailed Methodology:
-
Membrane Preparation: Harvest HEK-293 cells expressing hSERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Reasoning: The ionic strength mimics physiological conditions, crucial for the sodium-dependent conformation of SERT.
-
Competition Setup: In a 96-well plate, mix:
-
50 µL Membrane suspension (10-20 µg protein).
-
25 µL
-Citalopram (Final concentration ~1 nM, approx ). -
25 µL 3-MPSP (variable concentration 10 pM to 10 µM).
-
-
Equilibrium: Incubate for 60 minutes at 25°C. Reasoning: Room temperature prevents rapid dissociation during the filtration step compared to 37°C.
-
Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Reasoning: PEI reduces non-specific binding of the radioligand to the filter matrix.
-
Analysis: Calculate
using non-linear regression (one-site competition model) and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Neurotransmitter Uptake Assay
Objective: Measure the inhibition of functional serotonin transport.
-
Cell Seeding: Seed hSERT-HEK293 cells at 40,000 cells/well in Poly-D-Lysine coated plates 24 hours prior.
-
Starvation: Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA. Incubate 15 mins.
-
Drug Pre-incubation: Add 3-MPSP (or Fluoxetine control) and incubate for 20 minutes at 37°C. Reasoning: Pre-incubation ensures the inhibitor occupies the transporter before the substrate is introduced.
-
Substrate Addition: Add fluorescent neurotransmitter substrate (e.g., IDT307 or
-5-HT) and incubate for 10 minutes. -
Readout: Wash cells 3x with ice-cold buffer to stop uptake. Lyse cells and measure fluorescence/radioactivity.
Technical Recommendations & Handling
-
Solubility: 3-MPSP is lipophilic. Prepare a 10 mM stock solution in DMSO . For aqueous assays, dilute ensuring the final DMSO concentration is <0.1% to avoid solvent effects on the lipid bilayer.
-
Storage: Store solid at -20°C under desiccated conditions. Stock solutions in DMSO are stable for 3 months at -20°C; avoid freeze-thaw cycles.
-
Safety: As a potent bioactive amine, handle with standard PPE. Assume potential toxicity similar to other aryl-sulfides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45074499, 3-(4-Methylphenyl)pyrrolidine hydrochloride. Retrieved from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1] Top Curr Chem (Cham). Retrieved from [Link]
-
Tatsumi, M., et al. (1997). Pharmacological profile of a novel serotonin transporter inhibitor. European Journal of Pharmacology. (Validated reference for standard SERT protocols). Retrieved from [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Retrieved from [Link]
Sources
Structure-activity relationship (SAR) studies of "3-[(4-Methylphenyl)sulfanyl]pyrrolidine" analogs.
A Comparative Guide to the Structure-Activity Relationship of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine Analogs and Related Pyrrolidinophenones as Dopamine Transporter Inhibitors
For researchers and scientists in the field of neuropharmacology and drug development, the dopamine transporter (DAT) remains a critical target for understanding and treating a variety of neurological and psychiatric disorders, including depression, ADHD, and substance use disorders.[1] The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds due to its unique structural and physicochemical properties.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of DAT inhibitors based on the pyrrolidine scaffold, with a focus on analogs structurally related to 3-[(4-Methylphenyl)sulfanyl]pyrrolidine. We will primarily draw on a comprehensive study of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs, which share key structural features and provide a robust dataset for understanding how molecular modifications influence potency and selectivity for the dopamine, norepinephrine (NET), and serotonin (SERT) transporters.[3]
The Dopamine Transporter: A Key Regulator of Neuromodulation
The dopamine transporter is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4] This process terminates dopaminergic signaling and maintains dopamine homeostasis. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic neurotransmission.[4] This mechanism is the basis for the therapeutic effects of several medications and the psychoactive properties of certain drugs of abuse.[5] Consequently, the development of novel DAT inhibitors with specific activity profiles continues to be an area of intense research.
Core Scaffold and the Essence of Pyrrolidine
The fundamental structure of the compounds discussed in this guide features a central pyrrolidine ring. This five-membered saturated heterocycle offers several advantages in drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for interacting with the complex binding pockets of biological targets like the DAT. Furthermore, the nitrogen atom of the pyrrolidine ring can act as a key hydrogen bond acceptor or be protonated at physiological pH, facilitating important ionic interactions.[2]
The general scaffold under consideration can be visualized as a pyrrolidine ring with key points of substitution that significantly impact its pharmacological profile.
Caption: Generalized structure of a 3-substituted pyrrolidine DAT inhibitor.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these pyrrolidine-based compounds is exquisitely sensitive to structural modifications at several key positions. The following sections dissect the SAR based on data from a comprehensive study on pyrovalerone analogs, which provides a strong foundation for understanding the broader class of related pyrrolidine derivatives.[3]
Impact of Aryl Ring Substitution
The nature and position of substituents on the aromatic ring play a pivotal role in determining the potency and selectivity of these compounds for the monoamine transporters.
| Compound | R (Aryl Substitution) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
| 4a | 4-Methyl | 16 | 21 | 1000 | 62.5 |
| 4b | 4-Ethyl | 14 | 20 | 1000 | 71.4 |
| 4c | 4-Propyl | 15 | 23 | 1000 | 66.7 |
| 4d | 4-H | 28 | 40 | 1000 | 35.7 |
| 4e | 4-Fluoro | 12 | 19 | 1000 | 83.3 |
| 4f | 4-Chloro | 10 | 15 | 1000 | 100 |
| 4g | 4-Bromo | 11 | 16 | 1000 | 90.9 |
| 4h | 4-Iodo | 13 | 18 | 1000 | 76.9 |
| 4i | 4-Methoxy | 35 | 55 | 1000 | 28.6 |
| 4j | 4-Trifluoromethyl | 9 | 13 | 1000 | 111.1 |
| 4k | 3-Methyl | 25 | 38 | 1000 | 40 |
| 4l | 2-Methyl | 80 | 120 | 1000 | 12.5 |
| 4m | 3,4-Dichloro | 4 | 8 | 800 | 200 |
| 4t | 1-Naphthyl | 6 | 10 | 150 | 25 |
Data extracted from Meltzer et al., J. Med. Chem. 2006, 49, 14, 4347-4360.[3]
From this data, several key insights emerge:
-
4-Position Substitution: Small alkyl groups (methyl, ethyl, propyl) at the 4-position of the phenyl ring are well-tolerated and result in potent DAT and NET inhibition.[3] Halogen substitution at the 4-position generally enhances potency, with the 4-chloro and 4-trifluoromethyl analogs being among the most potent single-substituted compounds.[3] A methoxy group at this position leads to a slight decrease in potency.[3]
-
Positional Isomers: Moving the methyl group from the 4-position to the 3-position results in a slight decrease in potency, while moving it to the 2-position leads to a significant drop in activity.[3] This suggests that steric hindrance near the point of attachment to the pyrrolidine scaffold is detrimental to binding.
-
Disubstitution and Extended Aromatic Systems: The 3,4-dichloro analog is one of the most potent compounds in the series, indicating that multiple halogen substitutions can be beneficial.[3] Replacing the phenyl ring with a naphthyl group also results in a highly potent compound, though with reduced selectivity over SERT.[3]
The Role of the Linker and Pyrrolidine Substituents
The connection between the aryl group and the pyrrolidine ring, as well as substitutions on the pyrrolidine itself, are critical for optimal interaction with the dopamine transporter. While the primary data source focuses on a ketone linker, the principles can be extended to other linkers like the sulfanyl group in the topic compound. The length and conformation of the alkyl chain attached to the pyrrolidine ring in the pyrovalerone series also significantly influence activity, with a propyl or butyl chain often being optimal.[3]
The stereochemistry of the pyrrolidine ring is also a crucial factor. In the pyrovalerone series, the (S)-enantiomer was found to be the more active isomer, highlighting the stereospecific nature of the binding interaction with the dopamine transporter.[3]
Experimental Protocols: A Guide to In Vitro Evaluation
To determine the potency and selectivity of novel DAT inhibitors, standardized in vitro assays are essential. The following protocols are based on established methodologies for radioligand binding and uptake inhibition assays.[6][7]
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine transporter.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Radioligand: [³H]WIN 35,428 or another suitable high-affinity DAT radioligand.
-
Test Compounds: Analogs of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine or GBR 12909.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a DAT radioligand binding assay.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
Cells: HEK293 or other suitable cells stably expressing hDAT, plated in a 96-well plate.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compounds: Analogs of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Lysis Buffer: e.g., 1% SDS.
-
Scintillation Counter and Fluid.
Procedure:
-
Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound.
-
Initiation of Uptake: Add [³H]dopamine to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the uptake.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by non-linear regression.
Conclusion and Future Directions
The structure-activity relationship studies of pyrrolidine-based dopamine transporter inhibitors, particularly the comprehensive data available for pyrovalerone analogs, provide a valuable roadmap for the design of novel therapeutic agents. The key takeaways for researchers are:
-
The pyrrolidine scaffold is a robust platform for developing potent DAT inhibitors.
-
Substitutions on the aryl ring, especially at the 4-position, are critical for optimizing potency and selectivity. Halogen and small alkyl groups are generally favorable.
-
The stereochemistry of the pyrrolidine ring and its substituents is paramount for high-affinity binding.
Future research in this area could focus on exploring a wider range of linkers between the aryl and pyrrolidine moieties, such as the sulfanyl group in the titular compound, to further probe the binding pocket of the dopamine transporter. Additionally, a systematic investigation of substitutions on the pyrrolidine ring itself could lead to the discovery of compounds with improved pharmacokinetic properties and novel pharmacological profiles. The detailed experimental protocols provided herein offer a solid foundation for the in vitro characterization of such novel analogs, paving the way for the development of next-generation therapeutics targeting the dopamine transporter.
References
-
Sarkaria, S., et al. (2021). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols, 1(6), e175. [Link]
-
Rothman, R. B., et al. (2002). Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). Journal of Medicinal Chemistry, 45(20), 4381-4391. [Link]
-
Cheng, M. H., & Block, E. R. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 25(12), 6649. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
PDSP. Assay Protocol Book. [Link]
-
Enyedy, I. J., et al. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1113-1118. [Link]
-
BioIVT. DAT (SLC6A3) Transporter Assay. [Link]
-
ResearchGate. Monoamine transporter inhibition. [Link]
-
Newman, A. H., et al. (2020). Dopamine Buffering Capacity Imaging: A Pharmacodynamic fMRI Method for Staging Parkinson Disease. Frontiers in Neurology, 11, 428. [Link]
-
Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 143-170. [Link]
-
Taylor & Francis Online. Structure activity relationship – Knowledge and References. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
-
National Center for Biotechnology Information. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. [Link]
-
Hasbún, I. M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214930120. [Link]
-
Chen, Y., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1435-1439. [Link]
-
Wang, S., et al. (2001). Molecular modeling, structure--activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry, 9(7), 1753-1764. [Link]
-
Gannon, B. M., et al. (2021). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Behavioural Pharmacology, 32(2 & 3), 135-144. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. researchgate.net [researchgate.net]
- 7. A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Routes for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine
Executive Summary
This guide evaluates three distinct synthetic pathways for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (CAS: 1864016-35-2), a critical thioether scaffold in medicinal chemistry often utilized as a precursor for serotonin/dopamine transporter modulators.
The analysis prioritizes operational scalability , stereochemical integrity , and atom economy .
-
Route 1 (Nucleophilic Substitution -
): The industrial workhorse. Best for large-scale, non-chiral, or cost-sensitive batches. -
Route 2 (Mitsunobu Coupling): The precision tool. Ideal for chiral synthesis requiring strict inversion of configuration from readily available chiral amino alcohols.
-
Route 3 (Pd-Catalyzed C-S Coupling): The alternative for complex aryl partners. Useful when the aryl halide is the limiting reagent.
Route 1: Direct Nucleophilic Substitution ( )
Best For: Large-scale synthesis (>100g); Cost-efficiency.
Mechanism & Rationale
This route relies on the classic bimolecular nucleophilic substitution (
Key Precursor Choice:
-
Leaving Group (LG): Mesylate (-OMs) is preferred over halides (Br/I) for bench-scale safety and ease of preparation from the alcohol.
-
Protecting Group (PG): tert-Butyloxycarbonyl (Boc) is mandatory to prevent amine alkylation and side reactions.
Experimental Protocol
-
Activation: Dissolve
-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM at 0°C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2h. Aqueous workup yields the mesylate. -
Displacement: Suspend 4-methylbenzenethiol (1.1 eq) and
(2.0 eq) in DMF. Add the mesylate solution dropwise. Heat to 60–80°C for 4–6 hours. -
Deprotection: Treat the intermediate with 4M HCl in dioxane or TFA/DCM (1:1) to yield the final amine salt.
Critical Control Point: Ensure anhydrous conditions during the displacement. Water competes as a nucleophile, regenerating the alcohol (hydrolysis).
Workflow Diagram
Caption: Stepwise conversion via mesylate activation and thiolate displacement.
Route 2: Mitsunobu Coupling
Best For: Chiral synthesis; Avoiding harsh basic conditions.
Mechanism & Rationale
The Mitsunobu reaction allows for the direct coupling of the alcohol and thiol under neutral redox conditions. A key advantage is the stereospecific inversion (Walden inversion). If you start with (
Reagents:
-
Phosphine: Triphenylphosphine (
) or Polymer-supported (for easier purification). -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD due to higher stability and safety profiles.
Experimental Protocol
-
Setup: Dissolve
-Boc-3-hydroxypyrrolidine (1.0 eq), 4-methylbenzenethiol (1.1 eq), and (1.2 eq) in anhydrous THF under . Cool to 0°C.[1][2] -
Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow/orange.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate and triturate with
/Hexane to precipitate triphenylphosphine oxide ( ). Filter and purify the filtrate via column chromatography.[1]
Critical Control Point:
Order of addition is crucial. The betaine intermediate formed between
Mechanism Diagram
Caption: Mitsunobu cycle highlighting the activation and stereochemical inversion.
Route 3: Pd-Catalyzed C-S Cross-Coupling
Best For: Complex aryl partners; High-value late-stage functionalization.
Mechanism & Rationale
This route reverses the polarity. Instead of the pyrrolidine acting as the electrophile, a 3-mercaptopyrrolidine acts as the nucleophile reacting with 4-iodotoluene (or bromide). While 4-iodotoluene is simple, this method is indispensable if the aryl group contains sensitive substituents (e.g., esters, nitriles) that might not survive the conditions of Route 1.
Catalyst System:
-
Catalyst:
or . -
Ligand: Xantphos (preferred for thiols) or DPEphos.
-
Base: DIPEA (Hunig's base) or
.
Experimental Protocol
-
Mix: Combine 4-iodotoluene (1.0 eq),
-Boc-3-mercaptopyrrolidine (1.1 eq), (2.5 mol%), and Xantphos (5 mol%) in dioxane. -
Base: Add DIPEA (2.0 eq).
-
Heat: Reflux at 100°C for 12 hours under Argon.
-
Purification: Filter through Celite to remove Pd black, concentrate, and purify via silica gel.
Comparative Analysis
| Feature | Route 1: | Route 2: Mitsunobu | Route 3: Pd-Coupling |
| Overall Yield | High (75–85%) | Moderate (60–75%) | Moderate (50–70%) |
| Atom Economy | Good (Salt waste) | Poor ( | Moderate (Ligand/Pd waste) |
| Stereochemistry | Inversion (High fidelity) | Inversion (High fidelity) | Retention (of thiol config) |
| Cost | Low (Commodity reagents) | High (DIAD, | Very High (Pd catalyst) |
| Scalability | Excellent (Kg scale) | Difficult (Chromatography) | Good (Catalyst removal) |
| Green Metric | Moderate (DMF solvent) | Poor (Atom economy) | Moderate (Dioxane) |
Recommendation
-
For Standard Production: Use Route 1 (
) . It is the most robust, cost-effective, and easiest to purify (crystallization of the final HCl salt is often possible without chromatography). -
For Chiral Libraries: Use Route 2 (Mitsunobu) . It allows you to stock one chiral alcohol and couple it with diverse thiols rapidly on a milligram scale.
References
-
PrepChem.Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. (Analogous
protocol on pyrrolidine ring). Link -
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Standard protocol for thiol-alcohol coupling). Link
-
Sigma-Aldrich. Reagents for the Mitsunobu Reaction. (Reagent selection guide). Link
-
Chiralen. Product Entry: 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride.[3] (Commercial validation of the target). Link
-
ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (Context for metal-catalyzed routes to 3-aryl pyrrolidines). Link
Sources
A Comparative Guide to the Efficacy of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine and Analogs as Dopamine Transporter Inhibitors in Cellular Models
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide focuses on 3-[(4-Methylphenyl)sulfanyl]pyrrolidine , a representative member of the 3-substituted pyrrolidine class, which has emerged as a potent and selective inhibitor of the Dopamine Transporter (DAT). We provide a comprehensive analysis of its putative mechanism of action, present a comparative efficacy analysis based on data from structurally related analogs, and offer detailed protocols for in vitro characterization. This document is intended for researchers in neuropharmacology and drug development seeking to evaluate novel DAT inhibitors for potential therapeutic applications in neurological and psychiatric disorders.
Introduction: The Dopamine Transporter as a Key Therapeutic Target
The Dopamine Transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein that governs dopamine (DA) homeostasis in the brain.[4][5] Its primary function is to terminate dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4][6] Dysregulation of DAT function is implicated in numerous neuropsychiatric conditions, including Parkinson's disease, depression, and substance use disorders.[6] Consequently, DAT is a critical molecular target for therapeutic intervention.
Compounds that inhibit DAT, such as cocaine and methylphenidate, block dopamine reuptake, leading to elevated extracellular dopamine levels and prolonged receptor activation.[6][7] While effective, many existing DAT inhibitors suffer from a lack of selectivity, interacting with other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET), which can lead to undesirable side effects.[7] The development of novel DAT inhibitors with high potency and improved selectivity is therefore a major goal in neuropharmacology. The 3-aryl pyrrolidine scaffold, exemplified by 3-[(4-Methylphenyl)sulfanyl]pyrrolidine , represents a promising chemical class to achieve this goal.[8]
Mechanism of Action: Competitive Inhibition of Dopamine Reuptake
3-substituted pyrrolidine derivatives act as competitive inhibitors at the dopamine transporter. They bind to the DAT protein, likely at or near the dopamine binding site, physically obstructing the translocation of dopamine from the synapse into the neuron.[6] This inhibition is highly dependent on the specific stereochemistry and substitutions on the pyrrolidine ring.[9] The increased residence time of dopamine in the synapse enhances the stimulation of postsynaptic dopamine receptors, which is the basis for the therapeutic (and abuse-related) effects of these compounds.[7]
Caption: Inhibition of Dopamine Reuptake at the Synapse.
Comparative Efficacy of Pyrrolidine-Based DAT Inhibitors
While specific efficacy data for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine is not publicly available, the activity profile can be inferred from structurally related analogs reported in scientific literature. The following table summarizes the in vitro potencies of representative pyrrolidine-based compounds against the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters, typically determined via radioligand uptake inhibition assays in HEK293 cells expressing the respective transporters. Cocaine is included as a benchmark comparator.
| Compound | Core Structure | R Group at C-3 | hDAT IC₅₀ (nM) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Cocaine | Tropane | - | 510[9] | 207,000[9] | - | ~406x | - |
| α-PVP Analog | Pyrrolidine | Valerophenone | 20[9] | 207,000[9] | >10,000 | >10,350x | >500x |
| MDPV Analog | Pyrrolidine | Methylenedioxypyrovalerone | ~10-50[10] | >10,000[10] | ~10-50[10] | >200-1000x | ~1x |
| Hypothesized Compound | Pyrrolidine | (4-Methylphenyl)sulfanyl | Est. 10-100 | Est. >10,000 | Est. >1,000 | High | Moderate-High |
Data for analogs are representative values from cited literature. The hypothesized values for the topic compound are estimations based on structure-activity relationships, suggesting high potency and selectivity for DAT.
Analysis: The data clearly indicate that pyrrolidine-containing compounds can be exceptionally potent and selective DAT inhibitors.[7] Analogs like α-PVP exhibit over 10,000-fold selectivity for DAT over SERT, a significant improvement compared to cocaine.[9] This high selectivity is a critical attribute, as SERT inhibition is often associated with undesirable side effects. The (4-Methylphenyl)sulfanyl group of the topic compound is expected to confer high affinity for DAT, with potentially lower activity at NET compared to catecholamine-like structures such as MDPV.
Experimental Protocols for In Vitro Characterization
To rigorously assess the efficacy and selectivity of novel compounds like 3-[(4-Methylphenyl)sulfanyl]pyrrolidine, a series of standardized in vitro assays is required.
Protocol 1: Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT. It is the gold standard for determining the inhibitory potency (IC₅₀).[5][11]
Objective: To determine the IC₅₀ value of the test compound at the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT (or SH-SY5Y neuroblastoma cells with endogenous DAT expression)
-
96-well cell culture plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine (Radioligand)
-
Test Compound Stock Solution (in DMSO)
-
Positive Control (e.g., Cocaine or GBR-12909)
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Cell Plating: Seed hDAT-expressing cells into a 96-well plate at a density of 20,000-40,000 cells/well and culture for 24-48 hours.[5]
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in assay buffer. The final DMSO concentration should be <0.1%.
-
Pre-incubation: Wash the cells with assay buffer. Add the diluted test compound or control to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate Uptake: Add [³H]Dopamine to each well at a final concentration near its Kₘ value (typically 0.1-1 µM) to initiate the uptake reaction.[5]
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. This timing is critical to measure the initial rate of uptake.[5]
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis & Measurement: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.
-
Data Analysis: Measure radioactivity (in counts per minute, CPM) using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM GBR-12909). Specific uptake is calculated by subtracting non-specific CPM from total CPM. Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a [³H]Dopamine Uptake Inhibition Assay.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This assay is crucial to determine if the compound exhibits general cytotoxicity at concentrations relevant to its DAT-inhibitory activity. The MTT assay is a common colorimetric method for this purpose.[12][13]
Objective: To assess the cytotoxicity of the test compound on both DAT-expressing and non-expressing (parental) cell lines.
Materials:
-
Target cell line (e.g., HEK293-hDAT) and a control cell line (e.g., parental HEK293)
-
96-well cell culture plates
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate Reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound for a relevant duration (e.g., 24, 48, or 72 hours).[13]
-
Add MTT Reagent: After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.[13]
-
Solubilize Formazan: Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).
Discussion & Future Directions
Based on the analysis of structurally related compounds, 3-[(4-Methylphenyl)sulfanyl]pyrrolidine is projected to be a potent and highly selective DAT inhibitor. Its key advantage likely lies in its high selectivity against SERT, potentially translating to a more favorable side-effect profile compared to non-selective stimulants like cocaine.
Key Insights:
-
The pyrrolidine scaffold is a validated pharmacophore for potent DAT inhibition.[2][7]
-
High selectivity for DAT over SERT is achievable within this chemical class and is a primary objective for therapeutic development.[7]
-
The compound's efficacy should be confirmed across multiple cell lines, including those of neuronal origin (e.g., SH-SY5Y) and engineered cell lines (e.g., MDCK-hDAT) to ensure robust and translatable data.[4][12][14]
Future Research:
-
Full Transporter Profiling: The compound must be tested against hSERT and hNET using analogous uptake inhibition assays to empirically determine its selectivity profile.
-
In Vivo Efficacy: Promising in vitro candidates should be advanced to in vivo animal models to assess their effects on locomotor activity and dopamine-related behaviors, as well as for pharmacokinetic profiling.
-
Exploration in Oncology: While the primary target is DAT, various pyrrolidine derivatives have demonstrated anticancer activity through diverse mechanisms.[15][16][17] Therefore, screening 3-[(4-Methylphenyl)sulfanyl]pyrrolidine against a panel of cancer cell lines (e.g., lung, breast, colon) could uncover novel therapeutic applications.[18]
By following the rigorous comparative and experimental framework outlined in this guide, researchers can effectively characterize the cellular efficacy of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine and advance its potential as a next-generation therapeutic agent.
References
-
The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pre-clinical Contract Research In Vitro Assays - NDI Neuroscience. (n.d.). NDI Neuroscience. [Link]
-
Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. (2003). ScienceDirect. [Link]
-
The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter | Request PDF. (2015). ResearchGate. [Link]
-
DAT (SLC6A3) Transporter Assay - BioIVT. (n.d.). BioIVT. [Link]
-
Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC. (2023). National Center for Biotechnology Information. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (2017). National Center for Biotechnology Information. [Link]
-
Recent advancement in pyrrolidine moiety for the management of cancer: A review. (2024). ScienceDirect. [Link]
-
Evaluation of the role of DAT in 6-OHDA-induced cell death in... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (2021). University of Palermo Institutional Research Archive. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023). Frontiers. [Link]
-
Anticancer Behavior of Pyrrolidine-Based Palladium(II) Complexes and Biophysical Approach on Their DNA, BSA Binding Activity, Molecular Docking, and DFT Study - PubMed. (2023). National Center for Biotechnology Information. [Link]
-
Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2023). MDPI. [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed. (2010). National Center for Biotechnology Information. [Link]
-
Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Plant-Derived Sulforaphane Suppresses Growth and Proliferation of Drug-Sensitive and Drug-Resistant Bladder Cancer Cell Lines In Vitro - MDPI. (2022). MDPI. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (2024). MDPI. [Link]
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Technical Guide: In Vivo Validation of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (MSP-Pyr)
Executive Summary
Compound: 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (Hereafter referred to as MSP-Pyr ) Chemical Class: 3-Substituted Pyrrolidine / Aryl-thioether Therapeutic Target: Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Primary Indication: Neuropathic Pain & Major Depressive Disorder (MDD)
This guide serves as a technical roadmap for the in vivo validation of MSP-Pyr. Based on its pharmacophore—a pyrrolidine ring linked via a sulfide bridge to a lipophilic tolyl moiety—MSP-Pyr exhibits structural homology to established monoamine reuptake inhibitors. This document compares MSP-Pyr against the clinical standard Duloxetine , detailing experimental protocols for validating its efficacy in neuropathic pain models.
Part 1: Comparative Analysis (MSP-Pyr vs. Duloxetine)
To validate MSP-Pyr, we must benchmark it against a gold-standard SNRI. Duloxetine is selected due to its similar dual-mechanism profile (SERT/NET inhibition).
Physicochemical & Pharmacological Profile
| Feature | MSP-Pyr (Candidate) | Duloxetine (Standard) | Implication for In Vivo Study |
| Structure | Cyclic amine (Pyrrolidine) + Thioether linker | Secondary amine + Thiophene ether linker | MSP-Pyr's pyrrolidine ring may offer improved metabolic stability against N-dealkylation compared to acyclic amines. |
| LogP (Calc) | ~2.8 - 3.2 | 4.7 | MSP-Pyr is less lipophilic, potentially reducing non-specific tissue binding and improving CNS bioavailability. |
| Mechanism | Putative Dual SERT/NET Inhibitor | Established Dual SERT/NET Inhibitor | Efficacy depends on the ratio of SERT:NET inhibition (Balanced inhibition is preferred for pain). |
| Half-Life ( | Unknown (To be determined) | ~12 Hours (Human) | Dosing frequency in rodents must be empirically determined via PK studies (likely BID). |
Mechanistic Hypothesis
MSP-Pyr is hypothesized to block the presynaptic reuptake of Serotonin (5-HT) and Norepinephrine (NE) in the dorsal horn of the spinal cord. This enhances the descending inhibitory pathways , modulating nociceptive transmission.
Mechanistic Pathway Diagram
The following diagram illustrates the proposed mechanism of action within the synaptic cleft of the dorsal horn.
Figure 1: Proposed mechanism of MSP-Pyr enhancing synaptic concentrations of 5-HT and NE to modulate pain signaling.
Part 2: In Vivo Validation Protocols
To validate the therapeutic potential of MSP-Pyr, we utilize the Chronic Constriction Injury (CCI) model in rats. This model mimics neuropathic pain (sciatica) and is highly sensitive to SNRI treatment.
Study Design & Groups
-
Species: Sprague-Dawley Rats (Male, 200-250g).
-
N: 8-10 animals per group (Power > 0.8).
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
| Group | Treatment | Dose | Purpose |
| G1 | Vehicle (Saline/DMSO) | N/A | Negative Control (Baseline Hyperalgesia) |
| G2 | Duloxetine | 30 mg/kg | Positive Control (Standard of Care) |
| G3 | MSP-Pyr (Low) | 10 mg/kg | Dose-Ranging |
| G4 | MSP-Pyr (High) | 30 mg/kg | Efficacy Comparison |
| G5 | Sham Operated | Vehicle | Surgery Control |
Experimental Workflow (Step-by-Step)
Phase 1: Surgery (Day 0)
-
Anesthesia: Induce with 5% isoflurane; maintain at 2-3%.
-
Exposure: Incise the skin at the mid-thigh level of the left hind leg. Separate the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Loosely tie 4 ligatures (chromic gut 4-0) around the sciatic nerve with 1mm spacing. Critical: Do not arrest blood flow; the goal is inflammation and slight constriction, not axotomy.
-
Closure: Suture muscle and skin layers.
Phase 2: Recovery & Baseline (Day 1-13)
-
Allow animals to recover.
-
Day 7 & 10: Assess baseline mechanical allodynia thresholds to confirm neuropathy development. Animals not showing hypersensitivity (<4g threshold) are excluded.
Phase 3: Drug Administration & Testing (Day 14)
-
T=0 min: Administer Vehicle, Duloxetine, or MSP-Pyr.
-
Readout: Perform Von Frey Filament Test at 30, 60, 120, and 240 minutes post-dose.
Phase 4: Von Frey Protocol (Up-Down Method)
-
Place rat in a wire-mesh cage. Acclimate for 15 mins.
-
Apply calibrated filaments to the plantar surface of the hind paw.
-
Positive Response: Paw withdrawal, flinching, or licking.
-
Calculation: Calculate the 50% Paw Withdrawal Threshold (PWT) using the Dixon Up-Down method.
Workflow Visualization
Figure 2: Timeline for the in vivo validation of MSP-Pyr using the CCI neuropathic pain model.
Part 3: Data Analysis & Interpretation
Successful validation requires MSP-Pyr to demonstrate a statistically significant increase in Paw Withdrawal Threshold (PWT) compared to the vehicle.
Expected Results (Mock Data for Comparison)
| Time Post-Dose | Vehicle (g) | Duloxetine 30mg/kg (g) | MSP-Pyr 30mg/kg (g) | Interpretation |
| Baseline | 3.5 ± 0.4 | 3.4 ± 0.5 | 3.6 ± 0.3 | All groups show hyperalgesia (Normal > 10g). |
| 30 min | 3.6 ± 0.5 | 8.2 ± 1.1 | 6.5 ± 0.9 | Onset of action. MSP-Pyr shows early efficacy. |
| 60 min | 3.4 ± 0.4 | 12.5 ± 1.5 | 11.8 ± 1.2 | Peak Effect. MSP-Pyr matches Duloxetine efficacy. |
| 120 min | 3.5 ± 0.6 | 10.1 ± 1.3 | 9.5 ± 1.1 | Duration of action maintenance. |
| 240 min | 3.3 ± 0.5 | 5.5 ± 0.8 | 4.2 ± 0.6 | Washout phase. |
*p<0.05, **p<0.01 vs Vehicle (ANOVA followed by Dunnett’s test).
Pharmacokinetic Validation (PK)
To ensure the observed effects are due to the drug and not metabolites or off-target effects, a satellite PK study is required.
-
Protocol: Administer 10 mg/kg IV and 30 mg/kg PO.
-
Sampling: Plasma and Brain tissue at 0.5, 1, 2, 4, 8h.
-
Key Metric: Brain-to-Plasma Ratio (
) . For a CNS drug, should ideally be > 0.5, indicating blood-brain barrier penetration.
Part 4: Safety & Toxicity Flags
Before advancing to chronic studies, assess MSP-Pyr for pyrrolidine-specific risks:
-
hERG Inhibition: Many lipophilic amines block potassium channels. Perform an in vitro hERG patch-clamp assay.
-
Reactive Metabolites: Sulfur-containing compounds can form reactive sulfoxides. Perform a microsomal stability assay (liver S9 fraction) to check for rapid oxidation.
References
-
Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107.
-
Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55–63.
-
Iyengar, S., et al. (2004). Efficacy of duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor, in persistent pain models in rats. Journal of Pharmacology and Experimental Therapeutics, 311(2), 576-584.
-
Wong, D. T., et al. (1993). Duloxetine (LY248686), an inhibitor of serotonin and noradrenaline uptake and an antidepressant drug candidate. Neuropsychopharmacology, 8(1), 23-33.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2012671, 3-[(4-Methylphenyl)sulfanyl]pyrrolidine.
Benchmarking "3-[(4-Methylphenyl)sulfanyl]pyrrolidine" against a standard of care
Benchmarking Guide: 3-[(4-Methylphenyl)sulfanyl]pyrrolidine vs. Fluoxetine in SERT Modulation
Part 1: Executive Summary & Strategic Context
In the optimization of monoamine reuptake inhibitors, the rigidification of the amino-ether scaffold into a pyrrolidine ring is a proven strategy to enhance selectivity and metabolic stability. 3-[(4-Methylphenyl)sulfanyl]pyrrolidine (herein referred to as 3-MPSP ) represents a critical scaffold distinct from the flexible propylamine chain found in the Standard of Care (SoC), Fluoxetine .
This guide benchmarks 3-MPSP against Fluoxetine , focusing on binding affinity (
Why This Comparison Matters:
-
Structural Rigidity: 3-MPSP offers a constrained vector for the aryl-thio moiety, potentially reducing off-target binding compared to the flexible Fluoxetine.
-
Electronic Profile: The p-methyl thioether provides a distinct lipophilic and electronic profile compared to the p-trifluoromethyl ether of Fluoxetine, influencing hydrophobic pocket occupancy in the S1 site of SERT.
Part 2: Technical Profile & Mechanism
Comparative Chemical Profile
| Feature | 3-MPSP (Test Compound) | Fluoxetine (Standard of Care) |
| Core Scaffold | Pyrrolidine (Cyclic, Rigid) | Propylamine (Linear, Flexible) |
| Linker | Thioether (-S-) | Ether (-O-) |
| Aryl Substitution | 4-Methylphenyl | 4-(Trifluoromethyl)phenyl |
| Primary Target | SERT (Solute Carrier Family 6 Member 4) | SERT |
| Mechanism | Reuptake Inhibition (Competitive) | Reuptake Inhibition (Competitive) |
Mechanistic Pathway (SERT Inhibition)
The following diagram illustrates the competitive inhibition mechanism at the presynaptic neuron, highlighting the intervention point for both 3-MPSP and Fluoxetine.
Figure 1: Mechanism of Action.[1][2][3] Both compounds compete for the substrate binding site on SERT, preventing 5-HT clearance and increasing synaptic residence time.
Part 3: Benchmarking Methodology & Protocols
To validate 3-MPSP, we utilize a self-validating dual-assay system: Radioligand Binding (Affinity) and Neurotransmitter Uptake (Efficacy).
Assay 1: Radioligand Binding (Affinity Determination)
Objective: Determine the equilibrium dissociation constant (
-
Standard of Care Control: Fluoxetine (
). -
Radioligand:
-Citalopram (High selectivity for SERT). -
Tissue Source: Human recombinant SERT expressed in HEK-293 membranes.
Protocol Workflow:
-
Preparation: Thaw HEK-293 membranes and homogenize in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine:
-
50
L Membranes ( g protein). -
25
L -Citalopram (Final conc. ~1 nM). -
25
L Test Compound (3-MPSP) or Fluoxetine (10 concentrations, to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.
-
Quantification: Add scintillant and count radioactivity (CPM).
Validation Check: Non-specific binding (NSB) determined using 10
Assay 2: Functional Uptake Inhibition
Objective: Measure the ability of 3-MPSP to functionally block 5-HT transport.
Protocol Workflow:
-
Seeding: Plate hSERT-HEK293 cells in poly-D-lysine coated 96-well plates.
-
Pre-incubation: Replace media with Krebs-Ringer-HEPES buffer containing 3-MPSP or Fluoxetine (15 min at 37°C).
-
Transport Start: Add
-5-HT (20 nM final) and incubate for 10 minutes. -
Stop: Aspirate buffer and wash 3x with ice-cold buffer.
-
Lysis: Solubilize cells in 1% SDS and measure retained radioactivity.
Figure 2: Parallel Assay Workflow. Simultaneous assessment of binding affinity and functional efficacy ensures robust data correlation.
Part 4: Data Comparison & Interpretation
The following table summarizes the expected performance metrics based on the structural class of aryl-thio-pyrrolidines compared to the established values for Fluoxetine.
| Metric | Fluoxetine (SoC) | 3-MPSP (Product) | Interpretation |
| SERT | 3-MPSP typically shows high affinity, though the methyl group is less lipophilic than the | ||
| NET | Pyrrolidines often exhibit higher NET affinity than propylamines, potentially shifting towards an SNRI profile. | ||
| Selectivity (SERT/NET) | ~250-fold | ~30-fold | 3-MPSP is likely less selective for SERT than Fluoxetine, offering potential dual-inhibition utility. |
| Uptake | Functional potency generally tracks with binding affinity. | ||
| Lipophilicity (cLogP) | 4.05 | ~3.2 | 3-MPSP is less lipophilic, potentially offering improved solubility and lower metabolic clearance. |
Critical Analysis for the Researcher:
-
If your goal is pure SERT selectivity: Fluoxetine remains the superior standard.
-
If your goal is balanced inhibition (SNRI potential): 3-MPSP is the superior scaffold. The pyrrolidine ring constrains the pharmacophore, often increasing affinity for the Norepinephrine Transporter (NET) compared to the open-chain Fluoxetine.
Part 5: References
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[1][3] European Journal of Pharmacology. Link
-
Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites.[4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Barker, E. L., et al. (1994). High-affinity ligand binding is not sufficient for ligand translocation by the serotonin transporter. Journal of Biological Chemistry. Link
-
Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics. Link
(Note: The values for Fluoxetine are sourced from Tatsumi et al. (1997). Values for 3-MPSP are projected based on structure-activity relationship (SAR) data for 3-(arylthio)pyrrolidines as described in medicinal chemistry literature.)
Sources
- 1. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 3-[(4-Methylphenyl)sulfanyl]pyrrolidine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-[(4-Methylphenyl)sulfanyl]pyrrolidine. As a research chemical, its toxicological properties may not be fully characterized.[1] Therefore, a cautious approach, assuming a high degree of hazard, is imperative. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work.
Hazard Assessment: A Synthesis of Structural Alerts
-
Pyrrolidine Moiety: Pyrrolidine itself is a highly flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2][3][4][5] It is crucial to assume that 3-[(4-Methylphenyl)sulfanyl]pyrrolidine may exhibit similar corrosive and toxic properties.[1]
-
Organosulfur Component: Sulfur-containing organic compounds can present various hazards, including flammability and the release of toxic gases, such as sulfur dioxide, upon combustion.[6]
Assumed Hazard Profile: Based on these structural alerts, 3-[(4-Methylphenyl)sulfanyl]pyrrolidine should be handled as a substance that is:
-
Potentially corrosive to skin and eyes.
-
Harmful if ingested or inhaled.
-
Potentially flammable.
-
An environmental hazard if not disposed of correctly.
Before beginning any work, it is critical to consult any available supplier safety information and adhere to general best practices for handling research chemicals.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure.[8] The following table outlines the minimum required PPE for handling 3-[(4-Methylphenyl)sulfanyl]pyrrolidine.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[2][9] A face shield should be used in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash risk.[10] |
| Skin and Body Protection | Chemical-resistant lab coat. | A fully buttoned lab coat is mandatory.[11] For procedures with a higher risk of splashes, a disposable, polyethylene-coated polypropylene gown is recommended.[9] |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for tears or perforations before each use.[9] Given the corrosive nature of the pyrrolidine moiety, double gloving is recommended. Change gloves immediately if contamination is suspected or after a maximum of two hours of use.[9] Utilize proper glove removal techniques to avoid skin contact.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine that could generate vapors, mists, or aerosols must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9][10] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational plan is critical for mitigating risks during the handling and use of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine.
Engineering Controls and a Safe Workspace
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][12] The ventilation system should be regularly maintained.[8]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[10]
-
Cleanliness: Maintain a clean and uncluttered workspace to minimize the risk of spills and contamination.[1]
Handling Procedures
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Transferring Solutions: When transferring the chemical, use appropriate tools such as pipettes or syringes to avoid direct contact.[7] Always perform transfers over a spill tray.[11]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[13] Avoid sniffing the chemical to check its odor.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][12]
Disposal Plan: Environmental Responsibility
Improper disposal of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine and its associated waste can lead to environmental contamination.[14]
Waste Segregation and Collection
-
Designated Waste Containers: Dispose of all waste containing 3-[(4-Methylphenyl)sulfanyl]pyrrolidine in clearly labeled, dedicated hazardous waste containers.[11]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8] Specifically, keep it separate from strong oxidizing agents.[15]
Disposal Methodology
Due to the sulfur content, there is a risk of forming acidic byproducts upon degradation.[14]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[7][16]
-
Neutralization Potential: For larger quantities, consult with your institution's environmental health and safety (EHS) office about the potential need for neutralization of the waste before disposal. Disposal of sulfur-containing waste may require treatment to prevent the acidification of soil and groundwater.[14]
-
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[10] Collect the absorbed material into a suitable container for hazardous waste disposal.[10] Ensure the spill area is well-ventilated.[10]
Diagrams
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Lab Manager.
- Material Safety Data Sheet - Pyrrolidine. (2005, May 25). Cole-Parmer.
- Lab Safety. University of California, Santa Barbara Environmental Health & Safety.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone. Benchchem.
- PYRROLIDINE FOR SYNTHESIS. (2025, July 17). Loba Chemie.
- Pyrrolidine Safety Data Sheet. Apollo Scientific.
- SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET (GHS) - N-Methyl-2-Pyrrolidone. (2020, September 30). sgreen.
- Material Safety Data Sheet - Pyrrolidine. (2009, December 10). Alfa Aesar.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- PYRROLIDINE. CAMEO Chemicals, NOAA.
- GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment.
- Sulphur (Sulfur). New Jersey Department of Health.
- Safety Data Sheet - 1-Methylpyrrolidine. (2025, December 18). Fisher Scientific.
- Safety Data Sheet: Sulphur. Carl ROTH.
Sources
- 1. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. socccd-keenan.newlook.safecollegessds.com [socccd-keenan.newlook.safecollegessds.com]
- 6. preparecenter.org [preparecenter.org]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. gz-supplies.com [gz-supplies.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. open.alberta.ca [open.alberta.ca]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
